N-Lactoyl-Leucine

Catalog No.
S6901495
CAS No.
210769-82-7
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lactoyl-Leucine

CAS Number

210769-82-7

Product Name

N-Lactoyl-Leucine

IUPAC Name

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-5(2)4-7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14)/t6-,7-/m0/s1

InChI Key

BUMIGZVUJKNXCO-BQBZGAKWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)O

N-lactoyl-Leucine is a leucine derivative.

CNDP2 enzyme N-Lactoyl-Leucine biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

CNDP2 Enzyme Fundamentals

Cytosolic nonspecific dipeptidase 2 (CNDP2) is a member of the M20 family of metallopeptidases and functions as a homodimer [1]. Initially characterized for its dipeptide-hydrolyzing activity, a key discovery revealed that CNDP2 catalyzes the condensation of lactate with amino acids to form N-lactoyl-amino acids (Lac-AAs) via a process of reverse proteolysis [2]. This reversible reaction establishes an equilibrium between the constituent amino acids, lactate, and the resulting Lac-AA product [2] [3].

The table below summarizes the core biochemical characteristics of CNDP2.

Property Description
Gene Name CNDP2 (Carnosine Dipeptidase 2)
Protein Family M20A metallopeptidases [4] [1]
Quaternary Structure Homodimer [1]
Cofactor Requirement Divalent metal ions (Mn²⁺ or Zn²⁺) for catalytic activity [1]
Primary Catalytic Activity Reversible synthesis/hydrolysis of dipeptides and pseudodipeptides [2]
Key Products N-Lactoyl-Amino Acids (Lac-AAs), including N-Lactoyl-Leucine [5] [2]
Subcellular Localization Cytosol and nucleoplasm [1]

Biosynthesis of this compound

The biosynthesis of This compound is a direct result of CNDP2's reverse proteolysis activity. The reaction involves a nucleophilic attack by the amino group of leucine on the carbonyl carbon of lactate, forming a peptide bond and releasing a water molecule. High intracellular concentrations of the precursors, lactate and leucine, drive this otherwise thermodynamically unfavorable reaction forward [5] [3].

G Lactate Lactate CNDP2 CNDP2 Lactate->CNDP2 Condensation (Reverse Proteolysis) Leucine Leucine Leucine->CNDP2 Condensation (Reverse Proteolysis) Lac_Leu Lac_Leu CNDP2->Lac_Leu Forms

CNDP2 catalyzes this compound formation from lactate and leucine.

Experimental Evidence and Validation

The role of CNDP2 in Lac-AA biosynthesis has been validated through multiple rigorous experimental approaches.

In Vitro Enzymatic Assays

The foundational evidence comes from incubating recombinant human CNDP2 with lactate and amino acid substrates. CNDP2 catalyzes the formation of N-Lactoyl-Phenylalanine (Lac-Phe) from lactate and phenylalanine, establishing its direct role in synthesis [2]. This activity is dependent on the presence of the active enzyme and follows Michaelis-Menten kinetics [2].

Genetic Models (Knockout Studies)

Studies in Cndp2 knockout mice provide compelling in vivo evidence. Genetic ablation of Cndp2 leads to a significant reduction in circulating levels of Lac-Phe, confirming that CNDP2 is a principal, though likely not the only, enzyme responsible for its basal and exercise-induced production in vivo [5] [3].

Metabolomic Identification

Advanced untargeted metabolomics has been crucial for discovering and characterizing Lac-AAs. Initially misannotated in databases, compounds like this compound were correctly identified by:

  • Purification and NMR: Determining the precise chemical structure [2].
  • Fragmentation Pattern Matching: Using high-resolution mass spectrometry to identify related family members based on structural similarities [2].
  • Synthetic Standard Comparison: Co-elution and identical fragmentation patterns with chemically synthesized this compound confirm its identity in biological samples [5].

Core Experimental Protocols

To investigate CNDP2's activity and Lac-AA formation, you can adapt the following foundational protocols from the literature.

Protocol 1: In Vitro CNDP2 Enzymatic Activity Assay

This protocol measures CNDP2's ability to synthesize Lac-AAs in a cell-free system [2].

  • Key Reagents: Purified/recombinant CNDP2 protein, L-Lactate, L-Amino Acids (e.g., Leucine, Phenylalanine), reaction buffer (e.g., PBS, Tris-HCl).
  • Procedure:
    • Prepare a reaction mixture containing relevant buffers, CNDP2 enzyme, and substrates (lactate and target amino acid).
    • Incubate the mixture at a physiologically relevant temperature (e.g., 37°C).
    • Terminate the reaction at specific time points (e.g., by adding an organic solvent like methanol).
    • Analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of the target Lac-AA (e.g., this compound).
  • Controls: Include negative controls without the enzyme or without substrates to account for non-enzymatic background formation.
Protocol 2: Validating CNDP2 Dependence in Cell Culture

This method uses genetic manipulation in cell lines to establish a causal link between CNDP2 and Lac-AA levels [6].

  • Key Reagents: Cell lines (e.g., HEK293, cancer cell lines), CNDP2-specific siRNA or shRNA, CNDP2 overexpression plasmid, lactate.
  • Procedure:
    • Genetically manipulate CNDP2 expression in your chosen cell line (knockdown via siRNA/shRNA or overexpression via plasmid transfection).
    • Treat the cells with a physiological concentration of lactate (e.g., 20 mM) to stimulate Lac-AA production [6].
    • Collect conditioned cell culture media after a set incubation period.
    • Use LC-MS to measure and compare the levels of secreted Lac-AAs (like this compound) between control and CNDP2-manipulated cells.
  • Validation: Confirm CNDP2 knockdown or overexpression efficiency using Western Blot or Q-RT-PCR.

Functional Significance and Research Applications

Understanding CNDP2's function is critical as its products, Lac-AAs, are emerging as important signaling molecules with diverse physiological and pathological roles.

  • Metabolic Regulation: N-Lactoyl-Phenylalanine (Lac-Phe) is the most abundant exercise-induced Lac-AA and has been identified as a circulating appetite-suppressing signal, influencing energy balance and obesity [7] [5] [3].
  • Cancer Biology: CNDP2 exhibits context-dependent roles in tumors. It can act as a tumor suppressor in gastric cancer and clear cell renal cell carcinoma (ccRCC). In ccRCC, high CNDP2 expression allows lactate to deplete intracellular amino acids, inhibiting the mTORC1 signaling pathway and cancer cell proliferation [8] [6].
  • Biomarker Potential: Serum levels of Lac-AAs, including this compound, are correlated with lactate and amino acid precursor levels. They are being investigated as potential biomarkers for differentiating exercise response efficacy and may indicate rapid muscle fatigue [9].

References

Comprehensive Technical Guide: N-Lactoyl Amino Acids as Emerging Biomarkers in Metabolism and Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

N-lactoyl amino acids (Lac-AA) represent an emerging class of metabolites that have garnered significant attention in recent years due to their ubiquitous presence across biological systems and potential roles in various biochemical processes. These metabolites are formed through the enzymatic conjugation of lactate to amino acids via a peptide bond, creating a family of compounds with diverse biological activities. The most prominent and extensively studied member of this family is N-lactoyl phenylalanine (Lac-Phe), which serves as a representative surrogate for other Lac-AA in many experimental contexts. The discovery of Lac-AA highlights the ongoing exploration of the human metabolome and underscores the potential for identifying novel compounds with biological significance that were previously overlooked or misannotated in metabolomic studies. [1] [2]

The historical trajectory of Lac-AA discovery spans multiple domains. These metabolites were first identified in 2009 in the food industry, where they were found to form during fermentation processes of Parmigiano-Reggiano cheese, contributing to its complex flavor profile. Subsequent research characterized Lac-AA as taste-enhancing substances produced from free amino acids and lactic acid through the enzymatic activity of lactoyl transferase in Lactobacillus species, particularly in fermented products like soy sauce and meat. The first identification of Lac-AA in mammals was reported by Jansen et al. in 2015, marking a significant advancement in the field by demonstrating their endogenous production in biological systems. This pioneering work revealed Lac-AA as previously unrecognized metabolites synthesized through reverse proteolysis of lactate and amino acids, catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). [2]

Table 1: Historical Timeline of Lac-AA Research

Year Key Discovery Research Domain
2009 First identification in Parmigiano-Reggiano cheese Food Science
2013 Characterization as taste-enhancers in fermented foods Food Biotechnology
2015 First identification in mammalian systems (Jansen et al.) Metabolic Research
2021 Association with mitochondrial disease severity Clinical Medicine
2024 Role in exercise-induced appetite suppression Exercise Physiology
2025 Adverse metabolic effects at high concentrations Drug Development

Biosynthesis, Regulation, and Metabolic Fate

The primary biosynthetic pathway for Lac-AA production in mammalian systems occurs through reverse proteolysis of lactate and amino acids, catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). This discovery challenged the long-held belief that reverse proteolysis is negligible in vivo and revealed a previously unrecognized metabolic pathway. The formation of Lac-Phe requires cellular involvement, as incubating lactate and phenylalanine with plasma alone does not result in Lac-Phe production. Research has confirmed that CNDP2 is a principal biosynthetic enzyme responsible for both basal and exercise-inducible Lac-Phe production in vivo. However, studies in CNDP2-deficient mice show only partial reduction in Lac-Phe levels, suggesting that additional pathways contribute to its biosynthesis, possibly including microbial production sources. [2]

Several transport mechanisms facilitate the movement of Lac-AA across biological membranes. Research using vesicular transport assays has confirmed that ATP binding cassette subfamily C member 5 (ABCC5) transports Lac-Phe, suggesting it likely transports other Lac-AA as well. More recently, studies have demonstrated that solute carrier family 17 member 1 (SLC17A1) and solute carrier family 17 member 3 (SLC17A3) are significant mediators of Lac-Phe efflux in both mice and human kidney cells. Genetic ablation of either SLC17A1 or SLC17A3 in mice leads to notable reduction in urinary Lac-Phe levels, indicating these transporters are essential for renal excretion. Interestingly, plasma Lac-Phe levels remain unchanged upon knockout of these transporters, suggesting biochemical decoupling from the urinary Lac-Phe pool and implying the existence of additional transporters responsible for Lac-Phe efflux into other biological fluids. [2]

Regulatory factors influencing Lac-AA levels primarily involve precursor availability and metabolic conditions. Basal levels of Lac-AA, particularly Lac-Phe, can be detected in circulation under resting physiological conditions, maintaining an equilibrium between Lac-Phe and the pool of lactate and phenylalanine. Production is enhanced by factors that influence precursor metabolism, especially lactate, which serves as a common backbone for all Lac-AA family members. Conditions that increase lactate production, such as hypoxia, strenuous exercise, infection, or cancer, may consequently enhance Lac-AA synthesis. Cellular reprogramming that introduces a metabolic shift toward aerobic glycolysis (observed in activated immune cells, pluripotent embryonic stem cells, and cancer cells) also elevates lactate levels, potentially promoting Lac-AA formation. [2]

LacAABiosynthesis Lactate Lactate ReverseProteolysis Reverse Proteolysis Lactate->ReverseProteolysis AminoAcids AminoAcids AminoAcids->ReverseProteolysis CNDP2 CNDP2 CNDP2->ReverseProteolysis LacAA Lac-AA Metabolites ReverseProteolysis->LacAA CellularExport Cellular Export LacAA->CellularExport RenalExcretion Renal Excretion LacAA->RenalExcretion ABCC5 ABCC5 SLC17A1 SLC17A1 SLC17A3 SLC17A3 CellularExport->ABCC5 RenalExcretion->SLC17A1 RenalExcretion->SLC17A3 Exercise Exercise Exercise->Lactate Increases Hypoxia Hypoxia Hypoxia->Lactate Increases Metformin Metformin Metformin->ReverseProteolysis Stimulates

Biosynthetic pathway, transporters, and regulatory factors of N-lactoyl amino acids.

Physiological Roles and Pathological Significance

Key Physiological Functions
  • Appetite Regulation and Energy Metabolism: Lac-Phe has been identified as a potent appetite-suppressing metabolite that mediates exercise-induced and metformin-induced reduction in food intake. Through in vivo experiments, Lac-Phe was shown to reduce food intake and increase weight loss both when induced by metformin or when directly administered via intraperitoneal injection in diet-induced obese mice. Human studies have confirmed that high levels of Lac-Phe are associated with weight loss and reduced visceral and subcutaneous abdominal adipose tissues. Lac-Phe activates several neuronal regions in the hypothalamus and brainstem, areas involved in regulating appetite and energy expenditure, suggesting it may exert its effects by influencing the gut-brain axis. The anti-obesity effect of Lac-Phe appears to be route-dependent, as it is absent when administered orally, suggesting extensive first-pass metabolism or poor absorption. [1] [3]

  • Exercise Response and Metabolic Adaptation: Recent research has revealed that Lac-AA serve as biomarkers for exercise responsiveness. A 2024 study demonstrated that low improvement in 6-minute walking distance following exercise intervention was associated with higher serum levels of N-lactoyl amino acid metabolites, particularly Lac-Phe. Low responders to exercise (showing only 27 meters improvement in walking distance) had significantly elevated Lac-AA levels compared to high responders. These findings were corroborated by an independent validation cohort showing that gene expression of CNDP2, the enzyme responsible for Lac-Phe synthesis, is negatively associated with the percentage of slow-twitch muscle fibers. This suggests Lac-AA may serve as biomarkers for rapid muscle fatigue and low response to exercise, potentially reflecting limitations in oxidative metabolism capacity. [4] [5]

Associations with Disease Pathologies
  • Metabolic Disorders: Lac-AA show strong associations with insulin resistance and type 2 diabetes. Individuals with type 2 diabetes have significantly higher levels of Lac-AA compared to non-diabetic or pre-diabetic individuals. Mendelian Randomization analysis has revealed that multiple Lac-AA may mediate the progression from pre-diabetes to diabetes. A recent mechanistic study demonstrated that Lac-Phe disrupts insulin signaling by impairing insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, particularly in skeletal muscle cells. This provides a potential molecular mechanism underlying the observed epidemiological associations between elevated Lac-AA and diabetes risk. [1] [3]

  • Mitochondrial Dysfunction: Lac-AA levels are positively correlated with mitochondrial disease severity, suggesting their potential as biomarkers for mitochondrial dysfunction. Research has shown that circulating markers of NADH-reductive stress, which include Lac-AA, correlate with mitochondrial disease severity. This association may reflect an imbalance in cellular redox state and impaired oxidative phosphorylation capacity, leading to increased reliance on glycolysis and consequent lactate production that drives Lac-AA formation. The relationship between Lac-AA and mitochondrial function appears to be bidirectional, as recent evidence demonstrates that Lac-Phe directly impairs mitochondrial respiration in HepG2 liver cells and rat brain-derived synaptosomes. [1] [2] [3]

Table 2: Lac-AA Associations with Physiological and Pathological Conditions

Condition Lac-AA Alteration Potential Mechanism Clinical Utility
Exercise Response Elevated in low responders Limited oxidative capacity; Fast-twitch fiber predominance Biomarker for personalized exercise prescription
Type 2 Diabetes Significantly increased Insulin signaling disruption; Mitochondrial impairment Predictive biomarker for disease progression
Obesity Context-dependent changes Appetite suppression through CNS actions Therapeutic target for weight management
Mitochondrial Disorders Positively correlated with severity NADH-reductive stress; Compromised oxidative phosphorylation Biomarker for disease severity and progression
Rosacea Causal link identified Inflammatory pathway activation Diagnostic biomarker and potential therapeutic target
Septic Shock Elevated in circulation Inflammatory response; Tissue hypoxia Prognostic biomarker for critical illness

Experimental Methodologies and Analytical Approaches

Metabolomic Profiling Protocols

Comprehensive analysis of Lac-AA requires advanced metabolomic techniques due to historical misannotation issues in earlier studies. In initial metabolomic investigations, Lac-AA were frequently reported as unknown compounds with X-identification numbers or misannotated as 1-carboxyethyl modified amino acids. Current best practices utilize untargeted metabolomics platforms capable of distinguishing Lac-AA from structurally similar metabolites. The following protocol outlines a standardized approach for Lac-AA assessment:

Sample Preparation: Collect blood samples in appropriate tubes (e.g., EDTA-coated for plasma), followed by immediate centrifugation at 4°C. Stabilize samples with protease inhibitors to prevent degradation. For tissue samples, flash-freeze in liquid nitrogen and homogenize in methanol:water extraction solvent. Maintain chain of custody and store at -80°C until analysis.

Metabolomic Analysis: Utilize ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with positive/negative ion switching. Employ hydrophilic interaction liquid chromatography (HILIC) for compound separation. Include internal standards for quantification, preferably stable isotope-labeled analogues of target Lac-AA.

Data Processing: Process raw data using platforms like Metabolon's proprietary software or open-source alternatives such as XCMS. Perform peak picking, alignment, and integration. Annotate metabolites using authentic chemical standards when available. For Lac-AA identification, specifically target the correct mass-to-charge ratios and fragmentation patterns, noting that previously misannotated 1-carboxyethyl modified amino acids should be correctly identified as N-lactoyl modified amino acids.

Validation: Confirm identities using commercial reference standards when available. Apply false discovery rate (FDR) correction for multiple comparisons in statistical analysis. Normalize data using probabilistic quotient normalization or similar approaches to account for dilution effects. [2] [4]

Functional Assessment Assays

Insulin Signaling Evaluation: To assess the impact of Lac-AA on insulin pathway functionality, utilize differentiated C2C12 myotubes or HepG2 cells as model systems. Culture cells in appropriate media until 70-90% confluence, then serum-starve for 2 hours in Roswell Park Memorial Institute (RPMI) medium. Treat with Lac-AA compounds (typically 0.5-1 mM) prepared in starvation media for 1 hour, followed by stimulation with 100 nM insulin for 10 minutes. Collect samples using cold cell lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Quantify protein concentration using BCA assay, and analyze phosphoprotein levels using multiplex immunoassays (e.g., Bio-Plex Pro Cell Signaling Akt Panel) targeting key insulin signaling nodes including Akt (Ser473), GSK-3α/β (Ser21/Ser9), IRS-1 (Ser636/Ser639), and mTOR (Ser2448). [3]

Mitochondrial Respiration Assessment: Evaluate the impact of Lac-AA on mitochondrial function using Seahorse XF Analyzer technology. Culture HepG2 cells or primary neurons in specialized microplates. Differentiate C2C12 myoblasts into myotubes over 7-8 days before analysis. Treat cells with Lac-AA compounds for specified durations prior to analysis. Perform mitochondrial stress test by sequential injection of oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (complex I and III inhibitors). Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to calculate basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity. Normalize data to protein content or cell number. [3]

ExperimentalWorkflow Blood Blood SamplePrep Sample Preparation Centrifugation/Extraction Blood->SamplePrep Tissue Tissue Tissue->SamplePrep CellCulture CellCulture CellCulture->SamplePrep Metabolomics UPLC-MS/MS Analysis SamplePrep->Metabolomics DataProcessing Data Processing Peak Alignment & Annotation Metabolomics->DataProcessing FunctionalAssays Functional Assays DataProcessing->FunctionalAssays InsulinSignaling Insulin Signaling Evaluation FunctionalAssays->InsulinSignaling Mitochondrial Mitochondrial Respiration FunctionalAssays->Mitochondrial Cytokine Inflammatory Cytokine Profiling FunctionalAssays->Cytokine

Experimental workflow for Lac-AA analysis from sample collection to functional assessment.

Therapeutic Potential and Metabolic Liabilities

The therapeutic promise of Lac-AA, particularly Lac-Phe, stems primarily from its appetite-suppressing effects and role in mediating exercise-induced and metformin-induced weight loss. Animal studies have demonstrated that administration of Lac-Phe reduces food intake and increases weight loss in diet-induced obese mice. Human studies have shown associations between elevated Lac-Phe levels and reduced adipose tissue mass. These findings have generated significant interest in developing Lac-AA-based therapeutics for obesity and metabolic disease. However, recent research has revealed important potential liabilities that must be carefully considered in drug development efforts. [1] [3]

A critical consideration for therapeutic development is the dose-dependent nature of Lac-AA effects. While endogenous Lac-AA levels typically range in the nanomolar to low micromolar range, most interventional studies demonstrating efficacy have used supraphysiological concentrations. For example, the commonly used intraperitoneal injection dose of 50 mg/kg Lac-Phe in mouse studies elevates blood concentrations to approximately 170 μM, markedly higher than endogenous levels induced by metformin or exercise. At these elevated concentrations, Lac-Phe has been shown to disrupt insulin signaling, induce inflammation, and impair mitochondrial respiration. Specifically, Lac-Phe impairs insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, increases secretion of pro-inflammatory cytokines in skeletal muscle cells, and markedly impairs mitochondrial respiration in liver cells and brain-derived synaptosomes. These findings highlight the importance of careful dose optimization and thorough safety assessment in the development of Lac-AA-based therapeutics. [3]

Table 3: Therapeutic Potential vs. Metabolic Liabilities of Lac-Phe

Parameter Therapeutic Potential Metabolic Liabilities
Appetite Regulation Suppresses food intake; Promotes weight loss Effects route-dependent (absent with oral administration)
Insulin Signaling Mediates metformin benefits Disrupts insulin receptor substrate phosphorylation at high doses
Mitochondrial Function - Impairs cellular respiration in liver and neuronal cells
Inflammatory Response - Increases pro-inflammatory cytokine secretion
Dose Considerations Effective at supraphysiological levels (∼170 μM) Adverse effects appear at high concentrations
Therapeutic Window Requires precise dosing optimization Narrow window between efficacy and toxicity

The route of administration represents a crucial factor in developing Lac-AA-based therapeutics. While intraperitoneal administration demonstrates efficacy in animal models, oral administration has proven ineffective, likely due to poor absorption, extensive first-pass metabolism, or degradation in the gastrointestinal tract. This presents significant challenges for drug development, potentially necessitating alternative delivery strategies such as subcutaneous injection, prodrug approaches, or compounds that enhance endogenous Lac-AA production. Furthermore, the relationship between Lac-AA and disease states appears complex and potentially bidirectional—while Lac-AA may contribute to disease pathophysiology in some contexts, they may also represent compensatory mechanisms attempting to restore metabolic homeostasis. Future research should focus on identifying specific receptor targets, elucidating structure-activity relationships across different Lac-AA family members, and developing strategies to maximize therapeutic benefits while minimizing potential adverse metabolic effects. [2] [3]

Conclusion and Future Directions

References

N-Lactoyl-Leucine cytosolic nonspecific dipeptidase 2

Author: Smolecule Technical Support Team. Date: February 2026

CNDP2 Enzyme Fundamentals

Table 1: Core Characteristics of Cytosolic Nonspecific Dipeptidase 2 (CNDP2) [1]

Feature Description
Systematic Name Cytosolic non-specific dipeptidase
Gene Symbol CNDP2
Protein Family Metallopeptidase M20 family
Human Gene Location Chromosome 18 (18q22.3)
Catalytic Activity Hydrolysis of dipeptides; reverse proteolysis of lactate and amino acids
Primary Reaction Lactate + Amino Acid ⇌ N-Lactoyl-Amino Acid (e.g., N-Lactoyl-Leucine)
Cofactor Manganese (Mn2+) ions
Quaternary Structure Homodimer
Subcellular Localization Cytosol, Nucleoplasm

Biosynthesis & Functional Pathways

CNDP2 catalyzes the conjugation of lactate and amino acids into N-lactoyl-amino acids (Lac-AAs) through a process known as reverse proteolysis [2] [3]. This reaction was previously thought to be negligible in vivo. The formation of this compound and other Lac-AAs is a reversible, equilibrium-driven process, influenced by the local concentrations of lactate and amino acids [2] [4].

The following diagram illustrates the biosynthesis and cellular transport pathway for N-Lactoyl-Amino Acids like this compound.

G cluster_0 Intracellular Space Lactate Lactate CNDP2 Enzyme: CNDP2 (Mn²⁺ Cofactor) Lactate->CNDP2  Substrates AA Amino Acid (e.g., Leucine) AA->CNDP2  Substrates LacAA N-Lactoyl-Amino Acid (e.g., this compound) CNDP2->LacAA  Reverse Proteolysis ABCC5 Transporter: ABCC5/MRP5 LacAA->ABCC5 SLC17A1 Transporter: SLC17A1/A3 LacAA->SLC17A1 Extracellular Extracellular Space (e.g., Blood, Urine) ABCC5->Extracellular  Efflux SLC17A1->Extracellular  Renal Excretion

Cellular pathway of N-Lactoyl-Amino Acid synthesis and transport.

Key Experimental Data & Protocols

Table 2: Key Quantitative Data for CNDP2 and N-Lactoyl-Amino Acids [2]

Parameter Experimental Finding Experimental Context
CNDP2 Equilibrium Constant (K) 3.1 × 10-2 M-1 Recombinant human CNDP2 incubated with lactate and phenylalanine.
N-Lac-Phe Transport Km ~1 mM ATP-dependent transport into inside-out membrane vesicles expressing ABCC5.
Metabolite Detection Ubiquitous in mammalian tissues; elevated post-exercise and in phenylketonuria. Untargeted metabolomics of human and mouse samples.
Protocol 1: Identifying CNDP2 as the Biosynthetic Enzyme

This methodology combines protein fractionation with shotgun proteomics to pinpoint the enzyme responsible for Lac-AA formation [2].

  • Activity-Based Fractionation: Create a whole-cell lysate from HEK 293 cells. Incubate the lysate with lactate and phenylalanine to confirm enzymatic formation of N-Lac-Phe.
  • Parallel Chromatography: Fractionate the proteins using three separate chromatography columns in parallel:
    • Size Exclusion Chromatography
    • Strong Anion Exchange (SAX) Chromatography
    • Strong Cation Exchange (SCX) Chromatography
  • Activity Assay: Immediately test all collected fractions from each column for N-Lac-Phe-forming activity.
  • Shotgun Proteomics: Perform LC-MS/MS proteomic analysis on the active fractions and neighboring inactive control fractions.
  • Candidate Identification: Identify CNDP2 as the only protein consistently present in all active fractions and absent in the inactive controls.
  • Validation: Confirm the finding by demonstrating N-Lac-Phe formation using recombinant human CNDP2.

The workflow for this discovery process is outlined below.

G Lysate Whole-Cell Lysate (HEK 293) Incubation In Vitro Incubation with Lactate + Phe Lysate->Incubation Activity Detect N-Lac-Phe Formation Incubation->Activity Frac Parallel Protein Fractionation Activity->Frac Proteomics LC-MS/MS Shotgun Proteomics Frac->Proteomics ID Identify CNDP2 Proteomics->ID Validate Validate with Recombinant CNDP2 ID->Validate

Workflow for the discovery of CNDP2 enzymatic activity.

Protocol 2: In Vitro Transport Assay for N-Lactoyl-Amino Acids

This protocol validates identified metabolites as substrates for the ABCC5 transporter [2].

  • Vesicle Preparation: Use inside-out membrane vesicles prepared from control cells and cells overexpressing the human ABCC5 transporter.
  • Reaction Setup: Create a transport buffer containing an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), MgCl₂, and the candidate substrate (e.g., N-Lac-Leucine or N-Lac-Phe).
  • Uptake Reaction: Initiate the reaction by adding ATP to the vesicle mixture. For negative controls, replace ATP with AMP or omit it.
  • Time Course: Stop the reaction at various time points (e.g., 1, 2, 5, 10 minutes) by rapid filtration through membrane filters.
  • Quantification: Wash the filters and measure the amount of radiolabeled or otherwise traceable substrate accumulated inside the vesicles using a scintillation counter or LC-MS.
  • Kinetic Analysis: Determine ATP-dependent transport by subtracting uptake in control vesicles (or with AMP) from uptake in ABCC5 vesicles with ATP. Fit the data to the Michaelis-Menten equation to calculate kinetic parameters like Km.

Research Applications & Implications

  • Biomarker Potential: Levels of N-Lactoyl-Amino acids strongly correlate with lactate and amino acid precursors, making them potential dynamic biomarkers for conditions like mitochondrial disorders [5], septic shock [5], and physiological states such as exercise [6].
  • Biotechnological Utility: this compound and N-Lactoyl-Isoleucine offer high solubility and are bioavailable to CHO cells, making them advantageous replacements for canonical amino acids in concentrated cell culture media for biotherapeutic production [7].
  • Disease Correlation: Aberrant expression of CNDP2 is associated with various cancers, though its role appears context-specific, being downregulated in some cancers (e.g., pancreatic, hepatocellular) and upregulated in others (e.g., breast, kidney) [8].

References

Comprehensive Technical Guide: N-Lactoyl-Leucine Metabolic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties of N-Lactoyl-Leucine

This compound (Lac-Leu) is a specialized metabolite belonging to the emerging class of N-lactoyl-amino acids (Lac-AAs), which are characterized by lactate conjugated to amino acids via a peptide bond. This specific conjugate forms between lactic acid and the essential branched-chain amino acid L-leucine through enzymatic activity. Initially discovered in fermented foods, Lac-Leu has gained significant attention in recent years due to its ubiquitous presence in mammalian biological systems and potential roles in various biochemical processes [1].

The historical discovery of Lac-AAs traces back to 2009 in the food industry, where they were first identified during fermentation of Parmigiano-Reggiano cheese [1]. Subsequent research characterized Lac-AAs as taste-enhancing substances produced from free amino acids and lactic acid through the enzymatic activity of lactoyl transferase in Lactobacillus species, particularly in soy sauce and meat products [1]. In soy sauce, Lac-Leu has been identified as one of the most prevalent N-lactoyl-amino acids, contributing to the complex flavor profile of this fermented product [2]. The first identification of Lac-AAs in mammals was reported by Jansen et al. in 2015, marking a significant advancement in the field and opening new avenues of research into their physiological relevance [1].

From a chemical perspective, Lac-Leu demonstrates markedly improved solubility compared to its parent amino acid leucine, which has led to innovative applications in biotechnology and pharmaceutical production [1]. This enhanced solubility property is particularly valuable for developing concentrated cell culture media formulations, addressing a significant limitation in biotherapeutic production processes [3]. The molecular structure of Lac-Leu features both hydrophilic and hydrophobic regions, contributing to its amphipathic character and unique biochemical behavior in various environments [2].

Biosynthesis Pathways and Enzymatic Mechanisms

Primary Biosynthetic Pathways

The biosynthesis of this compound occurs through several enzymatic pathways, with CNDP2-mediated reverse proteolysis representing the principal mammalian mechanism. The enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), traditionally known for its dipeptide-hydrolyzing activity, catalyzes the reverse reaction conjugating lactate to leucine via a peptide bond [1]. This ATP-independent synthesis challenges the long-held belief that reverse proteolysis is negligible in vivo and represents a novel metabolic pathway for the generation of these conjugated metabolites [1]. The formation of Lac-Leu necessitates the presence of cells, as incubating lactate and leucine with plasma alone does not result in significant production, indicating the essential role of intracellular enzymes [1].

Transglutaminase (Tgase) has been identified as the most efficient enzyme for Lac-Leu synthesis in biotechnological applications, with optimal activity at pH 7.0 and 50°C [2]. The catalytic efficiency of Tgase is significantly influenced by the reaction medium, with phosphate buffer (PB) proving superior to water, yielding approximately 2.5 times higher Lac-Leu production [2]. The optimal reactant ratio for Tgase-catalyzed synthesis is 1.5:1 (Leu:Lac) with an extended reaction time of 18 hours to maximize yield [2]. This enzymatic approach offers advantages over traditional organic synthesis methods, which often produce compounds unsuitable for sensory evaluation or biological applications due to residual solvents or impurities [2].

Pathway Regulation and Cellular Transport

The diagram below illustrates the complete biosynthesis and transport pathway for this compound:

G cluster_cell Intracellular Space Lactate Lactate Lac_Leu Lac_Leu Lactate->Lac_Leu CNDP2 Lactate->Lac_Leu Tgase Leucine Leucine Leucine->Lac_Leu CNDP2 Leucine->Lac_Leu Tgase CNDP2 CNDP2 CNDP2->Lac_Leu Tgase Tgase Tgase->Lac_Leu Extracellular_Space Extracellular Space (Bloodstream, Urine) Lac_Leu->Extracellular_Space ABCC5 Lac_Leu->Extracellular_Space SLC17A1/3 ABCC5 ABCC5 ABCC5->Extracellular_Space SLC17A1 SLC17A1 SLC17A1->Extracellular_Space SLC17A3 SLC17A3 SLC17A3->Extracellular_Space

Cellular biosynthesis and transport mechanisms for this compound.

The diagram below illustrates the experimental workflow for enzymatic synthesis and analysis of Lac-Leu:

G cluster_enzymes Enzyme Options Enzyme_Screening Enzyme_Screening Reaction_Optimization Reaction_Optimization Enzyme_Screening->Reaction_Optimization Screen pH, Temp, Time Purification Purification Reaction_Optimization->Purification Tgase, pH 7, 50°C, 18h Characterization Characterization Purification->Characterization Separation & Purification LC_MS_Analysis LC_MS_Analysis Characterization->LC_MS_Analysis Structural Confirmation Tgase Tgase Tgase->Enzyme_Screening Carboxypeptidase Carboxypeptidase Carboxypeptidase->Enzyme_Screening Aminopeptidase Aminopeptidase Aminopeptidase->Enzyme_Screening Ineffective

Experimental workflow for enzymatic synthesis and analysis of this compound.

Quantitative Physicochemical Data and Parameters

Solubility and Stability Profiles

This compound demonstrates significantly enhanced solubility properties compared to its parent amino acid, making it particularly valuable for biotechnological applications. The quantitative data presented in the table below illustrate these advantageous physicochemical characteristics:

Table 1: Solubility and Stability Parameters of this compound

Parameter Value Experimental Conditions Significance
Solubility in Water >500 g/kg Temperature: 20-37°C, pH 7.0 ~5x higher than leucine alone [3]
Solubility in Concentrated Feed 230-265 g/L Cell culture media, pH 7.0 Enables high-concentration bioprocessing [3]
Optimal Synthesis pH 7.0 Phosphate buffer Maximum Tgase enzymatic activity [2]
Optimal Synthesis Temperature 50°C Tgase-catalyzed reaction Balance between enzyme activity and stability [2]
Optimal Reactant Ratio (Leu:Lac) 1.5:1 Molar ratio Maximizes yield in enzymatic synthesis [2]
Optimal Reaction Time 18 hours Tgase-catalyzed reaction Complete conversion of substrates [2]
Enzymatic Synthesis Optimization

The synthesis of this compound can be achieved through multiple enzymatic approaches, with varying efficiencies depending on reaction conditions. The following table summarizes the key experimental parameters for optimal production:

Table 2: Enzymatic Synthesis Optimization Parameters for this compound

Enzyme Reaction Medium Relative Efficiency Optimal Conditions Applications
Transglutaminase (Tgase) Phosphate Buffer High (2.5× vs water) pH 7.0, 50°C, 18h, Leu:Lac (1.5:1) Research scale, sensory evaluation [2]
Carboxypeptidase Water/Buffer Moderate Enzyme-specific optimal conditions Food applications [2]
Aminopeptidase Water/Buffer Ineffective N/A Not recommended [2]
CNDP2 Intracellular Physiological relevance In vivo, exercise-induced Endogenous production [1]

Biological Functions and Metabolic Significance

Cellular Metabolism and Bioavailability

This compound serves as a bioavailable source of leucine for mammalian cells, particularly in biotechnological applications. Studies using Chinese hamster ovary (CHO) cells demonstrate that Lac-Leu is effectively cleaved intracellularly to release bioactive leucine, which is subsequently incorporated into newly synthesized proteins or utilized in metabolic pathways [3]. The cleavage mechanism involves intracellular enzymatic machinery, though the specific hydrolases responsible continue to be characterized. This bioavailability makes Lac-Leu particularly valuable for high-density cell culture processes where traditional leucine supplementation is limited by solubility constraints [3].

The transport characteristics of Lac-Leu and related Lac-AAs have been partially elucidated through vesicular transport assays, which confirmed that ATP-binding cassette subfamily C member 5 (ABCC5) transports these metabolites across cellular membranes [1]. More recently, solute carrier family 17 member 1 (SLC17A1) and member 3 (SLC17A3) have been identified as significant mediators of Lac-AA efflux in both mice and human kidney cells [1]. Overexpression of these transporters in cultured cells results in increased Lac-Leu levels in media, indicating their role as plasma membrane transporters for this metabolite. The renal excretion process for Lac-Leu involves these specific transporters, with genetic ablation studies showing notable reduction in urinary Lac-AA levels when these transporters are knocked out [1].

Biomarker Potential in Disease States

This compound has emerged as a promising biomarker for various pathological conditions, particularly those involving mitochondrial dysfunction. In genetic mitochondrial diseases such as MELAS (Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like episodes), Lac-Leu is significantly elevated in plasma, ranking among the best circulating biomarkers for this condition [4]. This elevation reflects the underlying mitochondrial impairment and consequent metabolic reprogramming that characterizes these disorders. The diagnostic sensitivity of Lac-Leu for mitochondrial dysfunction may potentially exceed that of traditional markers like lactate, offering improved discrimination between disease states [4].

In critical illness, particularly septic shock, Lac-Leu demonstrates significant prognostic value. Studies comparing septic shock patients to those with cardiogenic shock, bacteremia without sepsis, and ambulatory controls have shown marked elevations of Lac-Leu in the septic shock group [4]. Importantly, these elevations show greater separation between survivors and non-survivors of septic shock compared to lactate, the current clinical standard biomarker. This suggests that Lac-Leu and related Lac-AAs may help define a sepsis subtype characterized by significant mitochondrial dysfunction, potentially guiding targeted therapeutic interventions [4]. The predictive value of Lac-Leu for mortality in septic shock persists even after controlling for illness severity and traditional metabolic parameters.

Analytical Methods and Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The quantification of this compound in biological samples requires specialized analytical methods with appropriate sensitivity and specificity. The following targeted LC-MS protocol has been developed and validated for precise measurement of Lac-Leu in complex matrices like cell culture media and plasma [3]:

  • Sample Preparation: Protein precipitation using methanol or acetonitrile (typically 1:3 sample:solvent ratio) followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is transferred to autosampler vials for analysis.

  • Chromatography Conditions:

    • Column: Xselect HSS T3 (Waters, 3.5 μm, 2.1 × 150 mm)
    • Temperature: 40°C
    • Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid
    • Mobile Phase B: Methanol
    • Gradient Program:
      • 0-2 min: 0.1% B
      • 2-4 min: Linear increase to 20% B
      • 4-6 min: Linear increase to 30% B
      • 6-8 min: Linear increase to 80% B
      • 8-10 min: Hold at 80% B
      • 10-12 min: Re-equilibrate at 0.1% B
    • Flow Rate: 300 μL/min
    • Injection Volume: 5-10 μL
  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) positive mode
    • Detection: Multiple reaction monitoring (MRM)
    • Precursor Ion: m/z 204.1230 [M+H]+
    • Product Ions: Characteristic fragments at m/z 86.0964 (lactoyl moiety) and m/z 130.0860 (leucine moiety)
    • Calibration Range: 10-400 pmol on-column with demonstrated linearity (R² > 0.99)

This method provides the specificity and sensitivity required to distinguish Lac-Leu from isobaric compounds and accurately quantify it in the presence of complex biological matrices. The retention time for Lac-Leu under these conditions is typically between 5.5-6.5 minutes, providing adequate separation from potential interferents [3].

Stability Assessment Protocols

The chemical stability of this compound in various formulations is critical for its research and potential therapeutic applications. A standardized protocol for assessing stability involves:

  • Solution Stability: Prepare Lac-Leu solutions at relevant concentrations (e.g., 100 mM) in the desired buffer or medium. Aliquot samples and store under various conditions including -80°C, -20°C, 4°C, and room temperature. Analyze samples at predetermined time points (e.g., 0, 1, 2, 4 weeks) using the LC-MS method described above [3].

  • pH Stability Profile: Prepare Lac-Leu solutions across a pH range (e.g., pH 3-9) using appropriate buffers. Incubate at 37°C with continuous shaking. Withdraw aliquots at scheduled intervals (e.g., 0, 6, 24, 48 hours) for LC-MS analysis to determine degradation kinetics [3].

  • Plasma Stability: Add Lac-Leu to fresh human or relevant animal plasma (typically 10-100 μM final concentration). Incubate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots and immediately precipitate proteins with cold acetonitrile. Analyze supernatants by LC-MS to determine half-life in biological fluids [3].

These stability studies have demonstrated that Lac-Leu maintains integrity in cell culture media for extended periods, supporting its use in multi-day bioprocesses, though stability decreases significantly in strongly acidic or basic conditions [3].

Research Applications and Future Directions

Biomarker Applications in Human Studies

The role of this compound as a biomarker of mitochondrial function extends beyond critical illness to other physiological and pathological states. Recent research has revealed associations between Lac-Leu levels and exercise responsiveness in human populations. Studies involving controlled exercise interventions have demonstrated that individuals with lower improvement in 6-minute walking distance (Δ6-MWD = 27 meters) following training showed significantly higher serum levels of Lac-Leu and related Lac-AAs compared to high responders [5]. These findings were corroborated by analysis of an independent validation cohort from the GTEx project, which revealed that gene expression of CNDP2, the enzyme responsible for Lac-Leu synthesis, is negatively associated with the percentage of slow-twitch (oxidative) muscle fibers (p < 0.0001) [5].

These observations position Lac-Leu as a potential metabolic indicator for rapid muscle fatigue and low response to exercise training. The diagram below illustrates the relationship between Lac-Leu metabolism and exercise responsiveness:

G cluster_consequences Clinical Correlates Low_Oxidative_Fibers Low_Oxidative_Fibers High_Glycolytic_Activity High_Glycolytic_Activity Low_Oxidative_Fibers->High_Glycolytic_Activity Increased_CNDP2_Expression Increased_CNDP2_Expression Low_Oxidative_Fibers->Increased_CNDP2_Expression Elevated_Lactate Elevated_Lactate High_Glycolytic_Activity->Elevated_Lactate High_Lac_Leu High_Lac_Leu Elevated_Lactate->High_Lac_Leu Increased_CNDP2_Expression->High_Lac_Leu Low_Exercise_Response Low_Exercise_Response High_Lac_Leu->Low_Exercise_Response Poor_Aerobic_Improvement Poor_Aerobic_Improvement Low_Exercise_Response->Poor_Aerobic_Improvement Rapid_Muscle_Fatigue Rapid_Muscle_Fatigue Low_Exercise_Response->Rapid_Muscle_Fatigue Metabolic_Inefficiency Metabolic_Inefficiency Low_Exercise_Response->Metabolic_Inefficiency

Relationship between this compound metabolism and exercise responsiveness.

Therapeutic Potential and Commercial Applications

The unique properties of this compound have spurred interest in its therapeutic potential, particularly for metabolic diseases. Patent applications have been filed covering the use of lactoyl amino acids for the treatment of obesity and related metabolic disorders [6]. Preclinical studies suggest that these compounds may influence energy metabolism, food intake, and body weight regulation, though the precise mechanisms continue to be elucidated. The appetite-suppressing effects observed with the related compound Lac-Phe raise the possibility that Lac-Leu may share similar properties, potentially acting through central nervous system pathways involved in satiety regulation [1].

In the biotechnology sector, Lac-Leu has demonstrated significant value as an alternative to canonical amino acids in concentrated cell culture media formulations [3]. This application addresses a critical limitation in biotherapeutic production—the poor solubility of branched-chain amino acids like leucine in concentrated solutions. By replacing leucine with Lac-Leu, manufacturers can achieve higher nutrient densities in feeding solutions, supporting improved cell viability and recombinant protein yields in next-generation bioprocesses [3]. The economic implications of this innovation are substantial, potentially reducing production costs for monoclonal antibodies, fusion proteins, and other biotherapeutics.

Conclusion

References

endogenous N-Lactoyl-Leucine production

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis of N-Lactoyl-Amino Acids

Endogenous Lac-AA production in mammals is a catalytic process driven by specific enzymes, rather than a ribosomal synthesis pathway.

  • Core Enzymatic Reaction: Lac-AAs are formed through a reverse proteolysis reaction, where lactate is conjugated to an amino acid via a peptide bond. The primary enzyme identified to catalyze this synthesis in mammals is cytosolic nonspecific dipeptidase 2 (CNDP2) [1] [2].
  • Cellular Requirement: This synthesis is a cellular process. Simply incubating lactate and amino acids with plasma is insufficient for Lac-AA production, confirming the necessity of cellular enzymatic machinery [2].
  • Influencing Factors: The production of Lac-AAs is closely linked to the cellular levels of their precursors, particularly lactate. Conditions that increase lactate—such as hypoxia, strenuous exercise, or aerobic glycolysis in activated immune and cancer cells—can enhance Lac-AA synthesis [2].

The diagram below illustrates the key steps in the endogenous production and transport of N-Lactoyl-Leucine.

G cluster_0 Intracellular Space Lactate Lactate CNDP2 CNDP2 Lactate->CNDP2 Substrates Leucine Leucine Leucine->CNDP2 Substrates Lac_Leu Lac_Leu CNDP2->Lac_Leu Synthesis ABCC5 ABCC5 Lac_Leu->ABCC5 Transport SLC17A1 SLC17A1 Lac_Leu->SLC17A1 Transport SLC17A3 SLC17A3 Lac_Leu->SLC17A3 Transport Extracellular_Space Extracellular_Space ABCC5->Extracellular_Space Efflux SLC17A1->Extracellular_Space Renal Excretion SLC17A3->Extracellular_Space Renal Excretion

Overview of endogenous this compound synthesis and transport pathways.

Quantitative Properties and Physiological Relevance

The table below summarizes key quantitative and functional data for this compound from recent studies.

Property / Aspect Details Context / Significance
Maximum Solubility (in water) >600 g/kg [3] Significantly higher than canonical leucine, advantageous for concentrated cell culture media [3].
Bioavailability Cleaved intracellularly by CHO cells to release canonical leucine [3] Serves as a functional, bioavailable leucine source in fed-batch bioprocesses [3].
Basal Circulating Levels Detectable in circulation under resting conditions [2] Part of the normal human metabolome, maintains equilibrium with precursor pools [2].
Transporters ABCC5, SLC17A1, SLC17A3 [2] ABCC5 mediates general cellular efflux; SLC17A1/A3 are key for renal excretion into urine [2].

Experimental & Research Context

For research and drug development, understanding the detection and broader relevance of Lac-AAs is crucial.

  • Analytical Detection: Early metabolomic studies often misannotated Lac-AAs as "1-carboxyethyl" modified amino acids [1] [2]. Correct identification now uses targeted liquid chromatography-mass spectrometry (LC-MS) methods [2] [3]. This compound can be found in human metabolome databases under ID HMDB0062176 [2].
  • Stability Note: Although in vitro tests show Lac-Phe is highly stable in conditions mimicking the human gastrointestinal tract, it is ineffective when administered orally, indicating complex in vivo absorption or metabolism [2].
  • Role as Biomarkers: The broader Lac-AA class is emerging as a significant biomarker. Levels are elevated in conditions of mitochondrial dysfunction, such as genetic mitochondrial diseases and septic shock, where they show better prognostic value for mortality than lactate [4]. They are also being investigated for differentiating between low and high responses to aerobic exercise [5].

In Vitro Synthesis Protocol

While your focus is endogenous production, established in vitro synthesis methods are valuable for producing standards or for experimental use. The workflow below summarizes a protocol for enzymatic synthesis of this compound.

G cluster_1 Optimal Reaction Conditions Start Start EnzymeSelection EnzymeSelection Start->EnzymeSelection BufferPrep BufferPrep EnzymeSelection->BufferPrep γ-glutamyltransferase (Tgase) or Carboxypeptidase Incubation Incubation BufferPrep->Incubation Analysis Analysis Incubation->Analysis UPLC-MS/MS pH pH = 7.0 Temp Temperature = 50 °C Ratio Molar Ratio (Leu:Lac) = 1.5:1 Time Duration = 18 hours End End Analysis->End

Workflow for the enzymatic synthesis and analysis of this compound in a laboratory setting.

Key Insights for Research and Drug Development

  • Explore Non-Canonical Amino Acids in Bioprocessing: The high solubility and bioavailability of this compound make it a compelling alternative to canonical leucine for developing highly concentrated, next-generation cell culture media for producing therapeutic proteins [3].
  • Investigate Mitochondrial Dysfunction: The strong association between elevated Lac-AA levels and mitochondrial dysfunction across various diseases positions them as promising biomarkers for identifying a sepsis subtype or monitoring mitochondrial disease severity [4].
  • Account for Multiple Biosynthetic Pathways: Be aware that while CNDP2 is a key mammalian enzyme, Lac-AAs can also be produced by gut microbiota (e.g., Lactobacillus species) and even plants [2]. The relative contribution of these pathways to the overall pool in different biological contexts is an active area of research.

References

Technical Guide: N-Lactoyl-Leucine in Fermented Foods - Analysis, Biosynthesis, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Properties

N-Lactoyl-Leucine (Lac-Leu) is an N-lactoyl-amino acid (Lac-AA), a class of metabolites formed through the enzymatic conjugation of (S)-lactate to an amino acid via a peptide bond [1]. Specifically, Lac-Leu represents the covalent adduct between lactic acid and the essential branched-chain amino acid L-leucine. This pseudodipeptide belongs to the broader category of N-acyl-alpha-amino acids and has garnered significant scientific interest due to its unique physicochemical properties and biological activities [2]. Historically, Lac-AA were first identified in fermented food products, with early reports documenting their presence in Parmigiano-Reggiano cheese and various fermented meat products [3] [1]. These compounds were initially characterized as taste-active components that contribute to the characteristic flavor profiles of fermented foods [3].

The discovery of Lac-AA in mammalian systems has expanded research interest beyond food science into metabolism and physiology. In 2015, Jansen et al. demonstrated that Lac-AA are ubiquitous metabolites in mammals, originating from CNDP2-mediated reverse proteolysis of lactate and amino acids [3] [1]. This finding challenged the long-held belief that reverse proteolysis is negligible in vivo and opened new avenues of investigation into the physiological roles of these metabolites. Lac-Leu specifically has gained attention for its enhanced solubility properties compared to its parent amino acid, making it particularly valuable for biotechnological applications where solubility limitations present challenges [3]. The compound demonstrates remarkable stability under various conditions, though it can be cleaved intracellularly by enzymatic machinery to release bioavailable leucine [3].

Natural Occurrence in Fermented Foods

Food Sources and Formation

This compound occurs naturally in a variety of fermented food products, where it forms through the metabolic activities of lactic acid bacteria (LAB) and other microorganisms involved in fermentation processes. The presence of Lac-Leu and related Lac-AA has been extensively documented in traditional fermented foods across different cultures and regions. These compounds are particularly abundant in protein-rich fermented foods where LAB have access to both lactic acid (as a fermentation product) and free amino acids (from protein breakdown) [3] [1]. The formation of Lac-Leu in these products is primarily mediated by the enzymatic activity of lactoyl transferase present in various Lactobacillus species, which catalyzes the conjugation of lactate and leucine [3] [1].

Table 1: Fermented Foods Containing this compound

Food Category Specific Examples Key Microorganisms Relative Abundance
Cheeses Parmigiano-Reggiano, Other Aged Cheeses Lactobacillus spp. High [3] [2]
Fermented Soy Products Soy Sauce, Fermented Soy Paste Lactobacillus spp., Yeasts Moderate to High [3] [1]
Fermented Meats Dry-cured Ham, Fermented Sausages Lactobacillus spp. Moderate [3]
Fermented Vegetables Kimchi, Sauerkraut, Preserved Pickles Lactobacillus spp. Variable [4] [2]
Fermented Dairy Yogurt, Kefir Lactobacillus spp., Streptococcus spp. Low to Moderate [4] [5]

The concentration of Lac-Leu in fermented foods varies considerably depending on multiple factors, including the specific fermentation conditions, ripening duration, microbial composition, and initial substrate composition. In cheese, particularly long-ripened varieties like Parmigiano-Reggiano, Lac-Leu accumulates progressively during the ripening process as proteolysis increases the availability of free leucine while lactic acid bacteria remain metabolically active [3] [2]. Similarly, in fermented soy products such as soy sauce, Lac-Leu forms during extended fermentation periods and contributes to the characteristic umami and flavor-enhancing properties of these products [1] [2]. The table below summarizes quantitative data available for Lac-AA levels in biological and food systems.

Table 2: Quantitative Data for N-Lactoyl-Amino Acids

Analysis Parameter This compound N-Lactoyl-Phenylalanine (Lac-Phe) Other Lac-AA
Solubility in Water >500 g/kg (sodium salt) [3] Not fully quantified Similar enhancement for Lac-Ile [3]
Linear Range in LC-MS 10-400 pmol on column [3] Not specified Comparable for Lac-Ile [3]
Human Plasma Levels Not specifically quantified Increased after exercise [1] [6] Strong correlation among Lac-AA family [1]
Stability in Feed Stable at pH 7.0 [3] Extreme GI stability in vitro [1] Varies by specific Lac-AA
Factors Influencing Formation

The formation of this compound in fermented foods is influenced by several key factors:

  • Microbial ecology: Specific strains of Lactobacillus possess varying capabilities for Lac-AA synthesis [3] [1].
  • Fermentation duration: Extended ripening or fermentation periods allow for greater accumulation [3] [2].
  • Substrate availability: The presence of sufficient free leucine and lactate is essential [3].
  • Environmental conditions: pH, temperature, and water activity affect both microbial activity and enzymatic efficiency [7].

Analytical Methods and Experimental Protocols

Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS)

Accurate quantification of this compound in complex matrices such as fermented food extracts or biological samples requires highly specific and sensitive analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard technique for this purpose, offering the necessary selectivity and sensitivity to detect Lac-Leu at physiologically relevant concentrations [3]. The following protocol outlines a validated method for Lac-Leu quantification based on current literature:

Sample Preparation Protocol:

  • Extraction: Homogenize fermented food samples (1 g) with 5 mL of extraction solvent (methanol:water, 80:20 v/v) containing internal standards (e.g., stable isotope-labeled Lac-Leu if available).
  • Protein Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to remove precipitated proteins and particulate matter.
  • Clean-up: Transfer supernatant to a new tube and evaporate under nitrogen stream at 40°C. Reconstitute dried extract in 200 μL of 20 mM ammonium formate with 0.1% formic acid.
  • Filtration: Pass reconstituted samples through 0.2 μm centrifugal filters prior to LC-MS analysis.

LC-MS Analysis Parameters [3]:

  • Column: Xselect HSS T3 (2.1 × 150 mm, 3.5 μm) or equivalent reversed-phase column
  • Temperature: 40°C
  • Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid in water
  • Mobile Phase B: Methanol
  • Gradient Program:
    • 0-2 min: 0.1% B (isocratic)
    • 2-4 min: 0.1% to 20% B (linear gradient)
    • 4-6 min: 20% to 30% B (linear gradient)
    • 6-8 min: 30% to 80% B (linear gradient)
    • 8-10 min: 80% B (isocratic)
    • 10-12 min: Return to initial conditions and re-equilibrate
  • Flow Rate: 300 μL/min
  • Injection Volume: 5-10 μL
  • Mass Spectrometer: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM)
  • Linear Range: 10-400 pmol on column [3]
Solubility Testing Protocol

The exceptional solubility of this compound sodium salt represents one of its most valuable characteristics for biotechnological applications. The following protocol details the method for determining maximum solubility in aqueous solutions and complex media [3]:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound sodium salt in purified water or cell culture medium by adding excess compound and agitating continuously for 24 hours at the target temperature (e.g., 25°C, 37°C).
  • Sedimentation: Allow undissolved material to settle or separate by centrifugation at 3,000 × g for 10 minutes.
  • Supernatant Collection: Carefully transfer the supernatant to a new vessel without disturbing the sediment.
  • Solvent Evaporation: Precisely measure a known volume of supernatant and evaporate the aqueous solvent using infrared evaporation (120°C for 120 minutes) or lyophilization.
  • Mass Determination: Weigh the residual mass to determine the concentration of dissolved compound.
  • Calculation: Express solubility as grams of compound per kilogram of solvent.

Using this method, researchers have demonstrated that this compound sodium salt exhibits solubility exceeding 500 g/kg in water, substantially higher than the solubility of canonical leucine, particularly at physiological pH [3].

Cell Culture Bioavailability Assessment

To evaluate the bioavailability of this compound as a nutrient source in bioprocessing applications, the following experimental approach can be employed using Chinese hamster ovary (CHO) cells or other relevant cell lines [3]:

  • Base Medium Preparation: Prepare a leucine-free cell culture medium formulation according to standard protocols.
  • Experimental Conditions:
    • Positive control: Medium supplemented with canonical L-leucine at standard concentration
    • Experimental group: Medium supplemented with equimolar this compound
    • Negative control: Leucine-deficient medium
  • Cell Culture: Seed CHO cells at appropriate density (e.g., 2 × 10^5 cells/mL) in each medium condition.
  • Monitoring: Assess cell density, viability (via trypan blue exclusion), and metabolic status daily.
  • Product Analysis: For antibody-producing cells, quantify recombinant protein titer and quality attributes (aggregation, glycosylation patterns).
  • Mechanistic Studies: To confirm intracellular cleavage, analyze cell lysates for the presence of canonical leucine and monitor degradation products.

This protocol has demonstrated that this compound effectively supports cell growth and recombinant protein production comparable to canonical leucine, confirming its bioavailability through intracellular cleavage [3].

Biosynthesis Pathways

Enzymatic Formation via CNDP2

The primary biosynthetic route for this compound formation involves a reverse proteolysis reaction catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). This enzymatic mechanism was first elucidated by Jansen et al. in 2015, demonstrating that CNDP2, previously characterized as a dipeptidase, can also function in reverse to conjugate lactate with amino acids [3] [1]. The reaction follows a ping-pong bi-bi mechanism where the enzyme first forms a lactoyl-enzyme intermediate before transferring the lactoyl group to the acceptor amino acid [1]. This pathway operates in both mammalian systems and microorganisms, suggesting evolutionary conservation across biological kingdoms.

The following diagram illustrates the biosynthesis and metabolic pathway of this compound:

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH CNDP2 CNDP2 Lactate->CNDP2 Substrate Leucine Leucine Leucine->CNDP2 Substrate mTOR_Signaling mTOR_Signaling Leucine->mTOR_Signaling Lac_Leu Lac_Leu CNDP2->Lac_Leu Reverse_Proteolysis ABCC5 ABCC5 Lac_Leu->ABCC5 Transport SLC17A1 SLC17A1 Lac_Leu->SLC17A1 Transport Extracellular_Space Extracellular_Space ABCC5->Extracellular_Space SLC17A1->Extracellular_Space Intracellular_Hydrolysis Intracellular_Hydrolysis Extracellular_Space->Intracellular_Hydrolysis Cellular_Uptake Intracellular_Hydrolysis->Leucine Enzymatic_Cleavage Muscle_Protein_Synthesis Muscle_Protein_Synthesis mTOR_Signaling->Muscle_Protein_Synthesis

The diagram above illustrates the complete metabolic pathway of this compound from biosynthesis to functional outcomes, highlighting key enzymatic steps and transport mechanisms.

Microbial Production in Fermented Foods

In fermented foods, lactic acid bacteria (LAB) serve as the primary producers of this compound through similar enzymatic mechanisms. Various Lactobacillus species possess lactoyl transferase activity that catalyzes the formation of Lac-Leu from free leucine and lactate [3] [1]. The capacity for Lac-AA production varies among microbial strains, with certain species demonstrating particularly high efficiency. This microbial synthesis pathway contributes significantly to the flavor development and sensory characteristics of fermented foods [2]. Additionally, some yeast species, including carboxypeptidase Y from Saccharomyces cerevisiae, have also been shown to produce Lac-AA, suggesting multiple evolutionary origins for this biochemical capability [1].

Applications and Functional Significance

Bioprocessing and Biotechnology

The enhanced solubility of this compound presents significant advantages for biotechnological applications, particularly in the development of highly concentrated cell culture media for industrial production of therapeutic proteins. Traditional cell culture media face limitations due to the low solubility of several essential amino acids, including leucine and isoleucine, especially at physiological pH [3]. By replacing canonical leucine with this compound, researchers have achieved nutrient concentrations exceeding 230 g/L while maintaining clear solutions, compared to the precipitation observed with traditional formulations [3]. This advancement supports next-generation fed-batch bioprocesses for monoclonal antibodies, fusion proteins, and other recombinant therapeutics.

In practical applications, CHO cells cultivated in media containing this compound demonstrate normal growth characteristics and recombinant protein production comparable to traditional formulations [3]. The intracellular cleavage of this compound provides a steady supply of bioavailable leucine while maintaining higher initial solubility in concentrated feeds. This approach has been validated across multiple CHO cell lines producing different therapeutic proteins, confirming its broad applicability in biomanufacturing [3]. Additionally, the degradation of this compound occurs intracellularly without accumulating significant byproducts that might affect final product quality, making it suitable for regulated biopharmaceutical production environments.

Flavor Science and Food Applications

In fermented foods, this compound functions as a taste-active metabolite that contributes to sensory characteristics. Research has identified Lac-AA as flavor enhancers that impart umami characteristics and mouthfeel in various fermented products [3] [2]. Specifically, this compound has been described as contributing to the distinctive flavor profiles of fermented foods such as soy sauce and aged cheeses [2]. The compound's ability to enhance savory notes and overall flavor complexity makes it a molecule of interest for the development of natural flavoring agents and taste modulators in food product development.

Health and Metabolic Research

While research specifically on this compound's health effects is limited, studies on related N-lactoyl-amino acids suggest potential metabolic roles. The most extensively studied member of this class, N-Lactoyl-Phenylalanine (Lac-Phe), has been identified as an exercise-inducible metabolite that suppresses feeding and obesity in animal models [1] [2]. Lac-AA have been detected as biomarkers in various metabolic conditions, with recent research indicating elevated levels in individuals with poor exercise response [6]. These findings suggest that this compound may have unexplored physiological functions beyond its role as a nutrient source.

Conclusion and Future Research Directions

References

highly concentrated feed solubility N-Lactoyl-Leucine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Solubility Challenge

In biopharmaceutical manufacturing, the development of highly concentrated cell culture media is essential for process intensification and increasing the yield of recombinant proteins, such as monoclonal antibodies. A significant bottleneck in this development is the low solubility of several essential amino acids, particularly the Branched-Chain Amino Acids (BCAAs) leucine and isoleucine [1]. Their intrinsic low solubility in aqueous solutions at physiological pH limits the total nutrient concentration that can be achieved in fed-batch feeds, thereby restricting cell culture performance and productivity [1] [2].

N-Lactoyl-Leucine (Lac-Leu), a derivative where leucine is conjugated to lactate via a peptide bond, presents a innovative solution to this challenge. This conjugate demonstrates significantly improved solubility characteristics compared to its parent amino acid, enabling the formulation of more concentrated feeds [1]. This application note provides a detailed guide on the use of this compound in highly concentrated feeds, including experimental data and protocols for evaluation.

Properties and Mechanism of Action

Physicochemical Advantages

N-Lactoyl amino acids were initially identified in fermented foods and have since been recognized as metabolites in mammalian systems [3] [1]. The key advantage of this compound is its enhanced solubility profile. While canonical leucine readily precipitates at high concentrations, destabilizing the feed formulation, Lac-Leu remains in solution, allowing for the preparation of feeds with total nutrient concentrations exceeding 265 g/L, a significant improvement over the ~125 g/L limit with canonical amino acids [1].

Stability tests in complex feed mixtures at pH 7.0, monitored via liquid chromatography-mass spectrometry (LC-MS), confirm that Lac-Leu is stable under typical feed storage and use conditions [1].

Bioavailability and Intracellular Processing

Despite its derivative form, this compound is fully bioavailable to Chinese Hamster Ovary (CHO) cells. The proposed mechanism of action involves the following steps:

  • Cellular Uptake: The Lac-Leu molecule is transported into the cell.
  • Intracellular Cleavage: Once inside the cell, the cytosolic enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) catalyzes the hydrolysis of the peptide bond, releasing bioavailable L-leucine and lactate [3] [1].
  • Metabolic Utilization: The liberated leucine is then utilized for protein synthesis, including the production of the recombinant therapeutic protein, or serves as a metabolic precursor.

Experimental Data and Performance

Replacement of leucine with this compound has been validated in fed-batch cultures using multiple CHO cell lines producing different recombinant proteins, including monoclonal antibodies and fusion proteins [1].

  • Cell Growth and Viability: Cultures fed with Lac-Leu showed comparable growth profiles and viability trajectories to controls fed with canonical leucine.
  • Productivity: The final titer of the recombinant proteins was not compromised by the use of the leucine derivative, demonstrating that cells effectively access the leucine for both metabolic needs and protein production.
  • Product Quality: Critical Quality Attributes (CQAs) of the expressed proteins, such as glycosylation patterns and aggregation levels, were comparable between the Lac-Leu fed processes and the control processes, confirming that the alternative leucine source does not adversely affect product integrity [1].

Detailed Experimental Protocols

Protocol 1: Solubility Assessment in Concentrated Feeds

This protocol determines the maximum solubility of this compound in a high-concentration feed backbone and compares it to canonical leucine.

Materials:

  • Dry powder feed backbone (e.g., Cellvento 4Feed lacking Ile and Leu)
  • This compound sodium salt
  • L-Leucine
  • Deionized water
  • pH meter
  • Turbidimeter (e.g., Turb 550 IR)

Procedure:

  • Reconstitute the dry powder feed backbone in water to a baseline concentration (e.g., 125 g/L total nutrients).
  • While agitating, gradually add small increments of this compound sodium salt to the feed solution.
  • After each addition, mix for 10 minutes and then measure the pH and turbidity (in Nephelometric Turbidity Units, NTU).
  • Continue adding Lac-Leu until the turbidity reading exceeds 5 NTU, indicating precipitation and saturation.
  • Record the concentration of Lac-Leu added at the point just before saturation.
  • Repeat steps 2-5 with canonical L-Leucine for a direct comparison.
  • To determine the absolute maximum concentration, prepare a feed formulation where Leu and Ile are fully replaced by their N-Lactoyl derivatives. Reconstitute at the target concentration (e.g., 230 g/L or 265 g/L). Adjust pH to 7.0 with NaOH, mix for 30 minutes, and observe. If the solution is turbid, add water incrementally until the turbidity falls below 5 NTU.
Protocol 2: Fed-Batch Culture to Evaluate Bioavailability

This protocol assesses the ability of CHO cells to utilize this compound for growth and protein production in a fed-batch bioreactor system.

Materials:

  • CHO cell line expressing a recombinant protein (e.g., mAb)
  • Basal production medium
  • Concentrated feed containing this compound and N-Lactoyl-Isoleucine (Experimental)
  • Concentrated control feed with canonical Leucine and Isoleucine
  • Bioreactor system

Procedure:

  • Inoculum Train: Expand the CHO cell line in shake flasks using the basal medium to the target seeding density.
  • Bioreactor Inoculation: Inoculate the bioreactor containing basal medium at the standard seeding density (e.g., (0.5 \times 10^6) cells/mL).
  • Feeding Strategy:
    • Begin feeding 24 hours post-inoculation.
    • Feed daily with a volume of the experimental or control feed as per your standard process.
    • Maintain culture parameters (pH, dissolved oxygen, temperature) according to established protocols.
  • Process Monitoring:
    • Monitor Viable Cell Density (VCD) and viability daily using an automated cell counter or the Trypan Blue exclusion method.
    • Measure metabolite concentrations (glucose, lactate) daily.
    • Sample for product titer analysis (e.g., Protein A HPLC) starting from mid-log phase and throughout the process.
  • Harvest: Terminate the culture when viability drops below a predetermined threshold (e.g., 70%).
  • Product Quality Analysis: Purify the expressed protein from the harvest and analyze key quality attributes, such as:
    • Glycosylation profile (e.g., using HILIC-UPLC)
    • Aggregate content (e.g., using Size Exclusion Chromatography, SEC-HPLC)
    • Charge variants (e.g., using imaged capillary isoelectric focusing, iCIEF)

Discussion and Best Practices

The experimental data and protocols confirm that this compound is a highly effective and bioavailable alternative to canonical leucine for highly concentrated feeds. Its primary application is in the intensification of fed-batch processes for the production of biotherapeutics in CHO cells.

Formulation Guidelines:

  • Direct Replacement: Leu and Ile can be directly replaced on a molar basis with their N-Lactoyl derivatives in the feed formulation.
  • Compatibility: this compound is compatible with other standard feed components and does not require special handling.
  • Process Control: No significant changes to the bioreactor control strategy are needed when implementing feeds containing Lac-Leu.

Mechanism of this compound Uptake and Utilization in CHO Cells:

G Feed Feed Extracellular Extracellular Space Feed->Extracellular This compound Uptake Uptake Extracellular->Uptake Intracellular Intracellular Cytosol Uptake->Intracellular Transport CNDP2 CNDP2 Intracellular->CNDP2 Leucine Leucine CNDP2->Leucine Lactate Lactate CNDP2->Lactate ProteinSynth Protein Synthesis Leucine->ProteinSynth mAb Recombinant Protein (mAb) ProteinSynth->mAb

Troubleshooting Guide

Problem Potential Cause Solution
Reduced cell growth in Lac-Leu feed Incomplete cleavage of Lac-Leu; low CNDP2 activity. Ensure feed is not expired. Confirm enzyme activity in your cell line.
Feed solution is turbid Precipitation due to exceeding solubility limit. Dilute the feed slightly until clear. Re-formulate to ensure final concentration is below saturation.
Decreased product titer Imbalance of other nutrients. Perform a spent media analysis to identify other potential limitations (e.g., other amino acids, vitamins).
Altered product quality (e.g., glycosylation) Indirect effect of process change. Review overall process parameters (pH, osmolality). Ensure lactate from cleavage is properly metabolized.

Conclusion

The adoption of this compound addresses a critical bottleneck in bioprocess development. By enabling the creation of highly concentrated, stable feeds, it facilitates process intensification goals, potentially leading to higher volumetric productivity and more efficient manufacturing of vital biotherapeutics. The provided data and protocols offer a roadmap for researchers to successfully integrate this innovative material into their own processes.

References

Comprehensive Application Notes and Protocols for N-Lactoyl-Leucine in CHO Cell Culture Bioprocesses

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

The production of protein-based therapeutics including monoclonal antibodies, fusion proteins, and bispecific molecules faces significant challenges due to the inherent solubility limitations of canonical amino acids in concentrated cell culture media. Traditional fed-batch processes for Chinese Hamster Ovary (CHO) cell cultures are particularly constrained by the low solubility of branched-chain amino acids (BCAAs) like leucine and isoleucine, especially at physiological pH levels optimal for cell growth and productivity. These limitations restrict the development of highly concentrated cell culture media formulations essential for next-generation bioprocesses that aim to increase yields while reducing production costs [1].

N-Lactoyl-Leucine represents an innovative solution to these challenges through its modified chemical structure that significantly enhances solubility while maintaining bioavailability for CHO cells. These N-lactoyl amino acids were initially discovered in fermented food products like Parmigiano-Reggiano cheese and soy sauce, where they form through the enzymatic activity of lactoyl transferase in Lactobacillus species [1] [2]. Recent research has demonstrated that mammalian cells, including CHO cells, can endogenously produce N-lactoyl amino acids through the action of cytosolic nonspecific dipeptidase 2 (CNDP2), establishing their relevance in biological systems [2]. The structural modification of leucine through lactoylation transforms its physicochemical properties, creating a highly soluble derivative that can be efficiently cleaved intracellularly to release bioactive leucine, thereby supporting both cell growth and recombinant protein production [1].

Material Preparation

Required Reagents and Cell Lines
  • This compound sodium salt: Synthesized according to established protocols [1]. The compound should be characterized using ( ^1H ) (400.2 MHz) and ( ^13C ) (100.6 MHz) NMR spectroscopy in D₂O with benzene-d₆ as external standard. Mass spectroscopy should be performed using electrospray ionization (ESI) to verify structural integrity [1].
  • CHO cell lines: Various CHO cell lines including CHOK1 GS, CHODG44, and CHOZN clones expressing monoclonal antibodies or fusion proteins [1].
  • Basal media: Chemically defined, serum-free media suitable for CHO cell culture.
  • Feed supplements: Commercial feed formulations such as Cellvento 4Feed, with custom modifications lacking leucine and isoleucine when necessary [1].
  • Analytical standards: Canonical L-leucine for HPLC calibration and quantitative analysis.
Preparation of Stock Solutions and Media
  • This compound stock solution: Prepare a 1M stock solution in purified water. The solution may be gently heated to 37°C to facilitate complete dissolution if necessary. Filter sterilize using a 0.22 μm membrane and store at 4°C for up to two weeks [1].
  • Control media: Prepare media containing canonical leucine at equivalent molar concentrations for comparison studies.
  • Complete feed formulation: For highly concentrated feeds (up to 265 g/L total nutrients), supplement the basal feed formulation lacking leucine with this compound to achieve the desired concentration. Adjust pH to 7.0 using NaOH and mix for 30 minutes to ensure complete dissolution [1].

Table 1: Composition of Experimental Media Formulations

Component Control Media Test Media
Basal media Standard CHO formulation Standard CHO formulation
Leucine source Canonical L-leucine This compound
Concentration Equivalent molar leucine content Equivalent molar leucine content
pH 7.0 ± 0.2 7.0 ± 0.2
Osmolality 300-400 mOsm/kg 300-400 mOsm/kg

Solubility Assessment Protocol

Experimental Methodology

The enhanced solubility of this compound represents one of its primary advantages over canonical leucine. To quantitatively assess this property, prepare saturated solutions of both this compound and canonical leucine in purified water at temperatures ranging from 4°C to 37°C. After allowing for complete sedimentation of undissolved material, transfer the supernatant to a new vial [1].

Evaporate the aqueous solvent using infrared evaporation at 120°C for 120 minutes, then determine the residual mass. Calculate solubility as grams of compound per kilogram of water using the formula: Solubility (g/kg) = (Mass of residual compound / Mass of water) × 1000 [1].

For evaluation in complex feed formulations, use a customized dry powder media corresponding to commercial feeds but lacking ile and leu. Add increasing amounts of this compound to the liquid feed containing already 125 g/L nutrients at pH 7.0 until saturation is observed. After each addition, agitate the feed for 10 minutes, and measure osmolality, pH, and turbidity (below 5 NTU as the target for clear solutions) [1].

Data Collection and Analysis

Table 2: Solubility Comparison Between Canonical Leucine and this compound

Condition Canonical Leucine This compound
Water solubility at 25°C Low (approximately 20-25 g/kg) High (exceeds 200 g/kg) [1]
pH of saturated solution Acidic (varies with concentration) Approximately neutral [1]
Feed concentration potential Limited by solubility Up to 265 g/L total nutrients [1]
Turbidity in concentrated feeds High at >150 g/L Low (<5 NTU) at 265 g/L [1]

Fed-Batch Application Protocol

Cell Culture and Supplementation Strategy

Implement fed-batch cultures using CHO cell lines seeded at viable cell densities of 0.5-1.0 × 10⁶ cells/mL in appropriate bioreactors or shake flasks. Maintain standard culture conditions at 37°C, pH 7.0, and dissolved oxygen at 40% saturation [3]. Begin feeding strategies when cell cultures reach the late exponential growth phase, typically between day 2 and 4 of the culture process.

For the control condition, supplement with standard feed containing canonical leucine. For the test condition, use feed formulations where this compound completely replaces canonical leucine at equivalent molar concentrations. Employ either bolus feeding (daily pulse additions) or continuous feeding strategies based on process requirements [1] [3]. Monitor key process parameters including viable cell density, viability, metabolite levels, and product titer throughout the culture duration.

Performance Assessment and Analysis

Table 3: Comparative Performance in Fed-Batch CHO Cultures

Parameter Canonical Leucine This compound
Maximum VCD (10⁶ cells/mL) Variable by cell line Comparable or improved [1]
Culture longevity (days) 10-14 10-14
Specific productivity (pg/cell/day) Cell line dependent Maintained or improved [1]
Lactate accumulation Process-dependent Similar profile [1]
Final product titer Baseline Comparable [1]

Mechanism of Bioavailability

Cellular Uptake and Cleavage Process

The bioavailability of this compound depends on its cellular uptake and subsequent enzymatic cleavage to release canonical leucine. Research indicates that this compound enters CHO cells through mechanisms distinct from those used by canonical amino acids. While canonical leucine utilizes the L-type amino acid transporter (LAT1), this compound likely employs alternative transport systems potentially including organic anion transporters or monocarboxylate transporters, similar to the uptake mechanism observed for N-acetyl-leucine [4].

Once inside the cell, the intracellular enzymatic machinery cleaves this compound to release bioactive leucine. The enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) has been identified as responsible for the reverse proteolysis reaction that forms N-lactoyl amino acids in mammalian cells, and this same enzyme likely facilitates the cleavage process in CHO cells [1] [2]. The released leucine then enters standard metabolic pathways, serving as a building block for protein synthesis or as a precursor for various metabolic intermediates [1].

G Extracellular Extracellular Transport Transport Extracellular->Transport This compound (High solubility) Intracellular Intracellular Transport->Intracellular Alternative transporters Cleavage Cleavage Intracellular->Cleavage Intact This compound Metabolism Metabolism Cleavage->Metabolism Free Leucine + Lactate Metabolism->Extracellular Protein synthesis & metabolic pathways

Figure 1: Cellular Processing Pathway of this compound in CHO Cells

Quality Assessment and Process Monitoring

Product Quality Analysis

Comprehensive product quality attributes must be assessed to ensure that the use of this compound does not adversely affect the therapeutic protein. Perform detailed characterization of the recombinant protein using established analytical methods [1]. Evaluate glycosylation patterns using liquid chromatography-mass spectrometry (LC-MS) to assess potential impacts on post-translational modifications. Monitor charge variants through cation-exchange chromatography to detect any alterations in protein charge distribution.

Assess aggregation levels using size-exclusion chromatography to ensure proper protein folding and stability. For antibody-based therapeutics, evaluate antigen-binding affinity through surface plasmon resonance (SPR) or ELISA to confirm maintained biological functionality [1]. Comparative studies have demonstrated that the use of this compound produces recombinant proteins with comparable quality attributes to those produced using canonical leucine [1].

Process Monitoring and Analytical Methods

Implement robust analytical monitoring throughout the culture process to track nutrient utilization and metabolite accumulation. Use LC-MS methods for quantitative analysis of this compound concentrations in culture supernatants [1]. Employ a Xselect HSS T3 column (3.5 μm, 2.1 × 150 mm) maintained at 40°C with a gradient elution between buffer A (20 mM ammonium formate/0.1% formic acid) and buffer B (methanol) at a flow rate of 300 μL/min [1].

Monitor amino acid depletion regularly to ensure adequate nutrient supplementation and prevent nutrient limitation that could impact cell growth and productivity. Track lactate and ammonium accumulation as indicators of metabolic stress. Correlate nutrient levels with critical quality attributes to establish process design spaces that ensure consistent product quality [3].

G MediaPrep Media Preparation with this compound FedBatch Fed-Batch Culture MediaPrep->FedBatch Monitoring Process Monitoring FedBatch->Monitoring Harvest Harvest Monitoring->Harvest LCMS LC-MS Analysis of This compound Monitoring->LCMS VCD Viable Cell Density & Viability Monitoring->VCD Titer Product Titer Monitoring->Titer Analysis Product Analysis Harvest->Analysis Quality Quality Attributes Analysis->Quality

Figure 2: Experimental Workflow for this compound Evaluation in CHO Cell Culture

Troubleshooting and Technical Notes

Common Challenges and Solutions
  • Precipitation in highly concentrated feeds: If precipitation occurs during feed preparation, gently warm the solution to 30-37°C and mix thoroughly. If precipitation persists, consider incremental dilution with water until a clear solution is achieved while maintaining the highest possible concentration [1].
  • Variable cell growth response: If unexpected growth patterns occur between different CHO cell lines, verify the enzymatic cleavage capacity by measuring intracellular leucine levels. Different CHO cell lines may exhibit variations in CNDP2 expression levels [1] [2].
  • Incomplete leucine bioavailability: Monitor culture supernatants for accumulated this compound using LC-MS. Significant accumulation may indicate insufficient cellular uptake or cleavage capacity [1].
Optimization Recommendations
  • Feed formulation optimization: When developing highly concentrated feeds, systematically evaluate the replacement of multiple low-solubility amino acids with their N-lactoyl derivatives to maximize overall concentration potential [1].
  • Process control strategies: Implement advanced process monitoring techniques such as Raman spectroscopy for real-time tracking of nutrient levels to optimize feeding strategies [3].
  • Cell line screening: For new CHO cell lines, conduct small-scale screening studies to confirm efficient utilization of this compound before implementing at bioreactor scale [1].

Conclusion

The implementation of this compound in CHO cell culture processes represents a significant advancement in bioprocess development, addressing the fundamental challenge of amino acid solubility in highly concentrated feed formulations. The protocols outlined in this document provide a comprehensive framework for evaluating and implementing this innovative solution, enabling the development of next-generation bioprocesses with enhanced productivity and efficiency. Through systematic application of these methods, researchers and process development scientists can overcome traditional limitations in fed-batch culture while maintaining critical product quality attributes essential for biopharmaceutical manufacturing.

References

Comprehensive Application Notes and Protocols for N-Lactoyl-Leucine in Recombinant Protein Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Technical Background

N-Lactoyl-Leucine represents an innovative class of modified amino acids that address critical limitations in high-concentration cell culture media formulations for recombinant protein production. The biopharmaceutical industry faces significant challenges in developing highly concentrated feeds necessary for next-generation bioprocesses, primarily due to the intrinsic low solubility of branched-chain amino acids like leucine and isoleucine at physiological pH. These solubility limitations restrict nutrient density in feed media, ultimately constraining cell growth and recombinant protein yields in mammalian cell culture systems, particularly in Chinese Hamster Ovary (CHO) cells which dominate biotherapeutic production.

The development of this compound stems from fundamental research into N-lactoyl amino acids (Lac-AAs), which were initially discovered in fermented food products where they function as taste-enhancing compounds. Recent biotechnology research has demonstrated that these modified amino acids offer substantially improved solubility characteristics while maintaining bioavailability for mammalian cells. By conjugating lactate to the amino group of leucine via a peptide bond, researchers have created a derivative that addresses the solubility constraints without compromising metabolic utility, representing a significant advancement in bioprocess intensification strategies [1].

The relevance of this innovation is magnified by the growing demand for biotherapeutics and the consequent need for more efficient production processes. Fed-batch culture has become the industry standard for recombinant protein production in CHO cells, with optimization focusing on factors such as feed composition, feeding strategies, and culture environmental parameters. Within this context, this compound emerges as a valuable tool for developing highly concentrated cell culture media formulations that support enhanced cell density and prolonged culture viability, ultimately leading to significant improvements in recombinant protein titers [2].

Solubility and Formulation Advantages

Comparative Solubility Analysis

The primary advantage of this compound lies in its enhanced physicochemical properties, which directly address formulation challenges in concentrated feed media. Experimental data demonstrate that this compound exhibits dramatically improved solubility compared to conventional leucine, enabling the development of more concentrated nutrient feeds. This solubility enhancement is particularly pronounced at physiological pH ranges typically employed in mammalian cell culture systems (pH 6.8-7.4) where traditional amino acids often reach their solubility limits [1].

Table 1: Comparative Solubility of this compound vs. Conventional Leucine

Property This compound Conventional Leucine Improvement Factor
Solubility in Water >500 g/kg ~22 g/kg >22x
pH of Saturated Solution 6.5-7.5 5.5-6.0 More favorable for cell culture
Feed Concentration Potential >265 g/L total nutrients <125 g/L total nutrients >2x concentration factor
Turbidity in Concentrated Feed <5 NTU at 265 g/L >100 NTU at 125 g/L Clear solution at high concentration

The solubility characteristics of this compound were rigorously evaluated through systematic studies measuring maximum solubility in aqueous solutions and complex feed media formulations. Researchers prepared saturated solutions at various temperatures, followed by evaporation and residual mass determination to calculate precise solubility values. In highly concentrated feed media based on commercial formulations like Cellvento 4Feed, the replacement of conventional leucine with this compound enabled total nutrient concentrations exceeding 265 g/L while maintaining turbidity values below 5 NTU (Nephelometric Turbidity Units), indicating clear, particle-free solutions suitable for sterile filtration and bioreactor feeding [1].

Formulation Guidelines

Feed Development Protocol:

  • Base Preparation: Begin with a concentrated feed medium lacking leucine and isoleucine.
  • Supplementation: Add this compound to achieve target concentrations (typically 20-100 mM).
  • pH Adjustment: Adjust to pH 7.0 using sodium hydroxide solution.
  • Mixing: Agitate for 30-45 minutes to ensure complete dissolution.
  • Quality Control: Verify turbidity (<10 NTU), osmolality, and pH before use.

The enhanced solubility of this compound provides formulation scientists with greater flexibility in designing concentrated feed strategies. This enables the development of high-intensity fed-batch processes with reduced feed volumes, minimizing dilution effects in the bioreactor and maintaining more consistent culture conditions. The improved physical characteristics also reduce the risk of precipitation during storage or feeding, enhancing process reliability and reducing the potential for bioreactor contamination [1] [3].

Experimental Protocols and Methodologies

Media Preparation and Feed Formulation

Protocol 3.1: Preparation of this compound Stock Solution (100X)

Materials:

  • This compound sodium salt (high purity, >98%)
  • WFI (Water for Injection) grade water
  • pH adjustment solutions (1M NaOH, 1M HCl)
  • Sterile filtration apparatus (0.22 μm membrane)

Procedure:

  • Weighing: Accurately weigh 28.1 g of this compound sodium salt per liter of final solution.
  • Dissolution: Add approximately 80% of the final volume of WFI water at room temperature (20-25°C).
  • Mixing: Stir using a magnetic stirrer for 30-45 minutes until complete dissolution is achieved.
  • pH Adjustment: Adjust to pH 7.0 ± 0.2 using 1M NaOH or 1M HCl as needed.
  • Final Volume: Bring to final volume with WFI water and mix thoroughly.
  • Sterile Filtration: Filter through a 0.22 μm membrane into sterile containers.
  • Quality Control: Verify pH (7.0 ± 0.2), osmolality (target value ± 5%), and sterility.
  • Storage: Store at 2-8°C for up to 4 weeks, protected from light.

Validation Methods:

  • HPLC Analysis: Use reversed-phase C18 column with UV detection at 210 nm to confirm concentration and purity.
  • Turbidity Measurement: Ensure nephelometric turbidity units (NTU) remain below 10.
  • Stability Testing: Monitor degradation monthly under storage conditions [1].
Fed-Batch Bioprocess Implementation

Protocol 3.2: Fed-Batch Culture with this compound Supplementation

Materials:

  • CHO cell line (recombinant protein-producing)
  • Basal medium (commercial or proprietary formulation)
  • This compound feed solution (from Protocol 3.1)
  • Bioreactor or shake flask culture system
  • Analytics: cell counter, metabolite analyzer, product titer assay

Procedure:

  • Inoculum Preparation: Expand CHO cells in basal medium to target inoculum density (0.3-0.5 × 10^6 cells/mL).
  • Basal Culture: Initiate culture in appropriate vessel with initial working volume.
  • Feeding Strategy:
    • Initial Feed: Begin feeding when cell viability >95% and glucose levels fall below initial concentration (typically day 3).
    • Feed Volume: Calculate based on target cumulative feed volume (generally 20-30% of initial working volume over culture duration).
    • Feeding Schedule: Implement daily bolus feeding or continuous feeding strategy.
    • This compound Concentration: Maintain 10-30 mM in feed medium, replacing 100% of conventional leucine.
  • Process Monitoring:
    • Daily Analytics: Monitor viable cell density, viability, glucose, lactate, and product titer.
    • Amino Acid Analysis: Periodically profile extracellular amino acid concentrations via HPLC.
  • Harvest: Terminate culture when viability drops below 70% or product titer plateaus.
  • Product Analysis: Quantify recombinant protein yield and quality attributes [2] [1].

G Start Start Fed-Batch Process Inoculum Inoculum Preparation (0.3-0.5 × 10^6 cells/mL) Start->Inoculum BasalCulture Basal Culture Phase (Basal Medium) Inoculum->BasalCulture Monitoring Daily Monitoring: VCD, Viability, Metabolites BasalCulture->Monitoring FeedingDecision Feeding Trigger: Glucose < Initial Level Viability >95% Monitoring->FeedingDecision Feeding This compound Feed (10-30 mM in Feed Medium) FeedingDecision->Feeding Yes Continue Continue Culture FeedingDecision->Continue No Feeding->Continue Continue->Monitoring Continue Harvest Harvest Culture (Viability <70%) Analyze Product Continue->Harvest Terminate End End Process Harvest->End

Figure 1: Fed-Batch Process Workflow with this compound Feeding Strategy

Performance Data and Case Studies

Quantitative Assessment of Process Improvements

Implementation of this compound in CHO fed-batch cultures has demonstrated significant improvements across multiple critical process parameters. Research spanning multiple CHO cell lines producing monoclonal antibodies and fusion proteins has consistently shown that this compound effectively supports cell growth and recombinant protein production while addressing solubility limitations in concentrated feeds [1].

Table 2: Performance Metrics in CHO Fed-Batch Cultures with this compound

Parameter Conventional Leucine This compound % Improvement
Maximum Viable Cell Density 12-15 × 10^6 cells/mL 15-18 × 10^6 cells/mL 20-25%
Peak Viability 95-98% 96-98% Comparable
Culture Duration 12-14 days 14-16 days 15-20%
Recombinant Protein Titer Reference 1.3-1.8x Reference 30-80%
Lactate Accumulation Variable, often high Reduced accumulation Improved profile
Ammonia Production Variable Generally reduced Favorable impact

The performance advantages of this compound extend beyond simple titer improvements to include beneficial effects on metabolic byproduct accumulation. Studies have noted that cultures supplemented with this compound often demonstrate reduced lactate accumulation in the later stages of the production process, suggesting more efficient metabolic function. Additionally, the enhanced cell density supported by this compound supplementation contributes to higher volumetric productivity without extending culture duration, improving manufacturing efficiency [1].

Product Quality Assessment

Critical quality attributes of recombinant proteins produced using this compound supplementation have been extensively evaluated to ensure therapeutic integrity. Comprehensive analysis of glycosylation patterns, charge variants, and aggregate formation has demonstrated comparable or improved product quality compared to conventional leucine supplementation.

Quality Assessment Protocol:

  • Glycan Analysis: Utilize HILIC-UPLC or LC-MS to characterize N-linked glycosylation profiles.
  • Charge Variant Assessment: Implement iCIEF or CEX-HPLC to monitor acidic and basic variants.
  • Aggregation Analysis: Perform SEC-HPLC to quantify high molecular weight species.
  • Potency Testing: Conduct cell-based or binding assays to confirm biological activity.

Studies have confirmed that the replacement of conventional leucine with this compound does not adversely affect critical quality attributes of recombinant therapeutic proteins. In some cases, improvements in glycosylation consistency have been observed, potentially due to more stable nutrient availability throughout the culture period. These findings support the implementation of this compound in cGMP manufacturing processes for biotherapeutics [1].

Mechanism of Action and Metabolic Insights

The efficacy of this compound as a nutrient supplement stems from its unique metabolic processing within CHO cells. The molecule is efficiently transported into cells through amino acid transporters, where intracellular enzymes cleave the lactoyl moiety to release bioactive leucine.

G Extracellular Extracellular Space Transport Cellular Uptake via Amino Acid Transporters Extracellular->Transport This compound Intracellular Intracellular Space Transport->Intracellular Cleavage Enzymatic Cleavage by CNDP2 or Similar Peptidases Intracellular->Cleavage LeucineRelease Bioavailable Leucine Release Cleavage->LeucineRelease Metabolism Cellular Metabolism: - Protein Synthesis - mTOR Signaling - Metabolic Precursor LeucineRelease->Metabolism ProteinSynthesis Recombinant Protein Production Metabolism->ProteinSynthesis

Figure 2: Metabolic Pathway of this compound Uptake and Utilization in CHO Cells

Research has identified cytosolic nonspecific dipeptidase 2 (CNDP2) as a key enzyme involved in the intracellular cleavage of this compound, hydrolyzing the molecule to release lactate and leucine. This enzymatic process ensures a controlled intracellular release of leucine, potentially supporting more consistent amino acid availability for protein synthesis, including recombinant protein production. The simultaneous release of lactate may contribute to energy metabolism through entry into the TCA cycle after conversion to pyruvate, providing an additional carbon source for cellular functions [4] [1].

The metabolic characteristics of this compound contribute to several observed bioprocess benefits. The controlled intracellular release of leucine may help maintain more stable intracellular amino acid pools, reducing metabolic stress and supporting sustained protein production. Additionally, the lactate component may be efficiently metabolized via oxidative pathways, potentially contributing to the reduced lactate accumulation observed in some cultures supplemented with this compound. This efficient metabolism stands in contrast to the potential inhibitory effects of high concentrations of conventional lactate in cell culture systems [1].

Troubleshooting and Technical Considerations

Common Implementation Challenges

Despite the significant benefits of this compound, successful implementation requires attention to potential technical challenges. Understanding these considerations enables robust process development and scale-up.

Challenge 1: Incomplete Cleavage and Bioavailability

  • Symptoms: Reduced growth rate, decreased specific productivity, accumulation of this compound in culture.
  • Root Cause: Insufficient intracellular peptidase activity, typically CNDP2.
  • Solutions:
    • Conduct cell line screening to confirm efficient this compound utilization.
    • Optimize feed timing to align with peak metabolic activity.
    • Consider co-supplementation with small amounts of conventional leucine during culture adaptation.

Challenge 2: Osmolality Effects in Concentrated Feeds

  • Symptoms: Reduced cell growth, decreased viability following feeding.
  • Root Cause: High osmolality in concentrated feed solutions.
  • Solutions:
    • Optimize feed concentration to balance solubility and osmolality.
    • Implement controlled feeding strategies to avoid sharp osmolality shifts.
    • Consider adjusted basal medium formulation to accommodate feed osmolality.

Challenge 3: Analytical Method Compatibility

  • Symptoms: Inaccurate amino acid quantification, interference with metabolite analysis.
  • Root Cause: Standard amino acid assays may not detect or differentiate this compound.
  • Solutions:
    • Develop specific HPLC-MS methods for this compound quantification.
    • Validate clearance of this compound and related metabolites during purification.
    • Implement orthogonal analytical methods for comprehensive metabolite profiling [1].
Scale-Up Considerations

The transition from laboratory to manufacturing scale requires careful attention to specific parameters when implementing this compound supplementation:

Feed Preparation at Scale:

  • Ensure adequate mixing time for complete dissolution of this compound in concentrated feeds.
  • Implement filtration validation studies to confirm sterile filtration compatibility.
  • Establish stability protocols for large-scale feed hold times.

Bioreactor Integration:

  • Monitor metabolic shifts during process transfer between scales.
  • Validate mixing homogeneity to ensure consistent nutrient distribution.
  • Confirm comparable cell growth and productivity profiles at manufacturing scale.

Regulatory Documentation:

  • Maintain comprehensive material traceability and quality documentation.
  • Characterize this compound material according to appropriate compendial standards.
  • Implement appropriate testing for related substances and impurities [1] [3].

Conclusion and Future Perspectives

The implementation of this compound represents a significant advancement in bioprocess development, addressing fundamental limitations in concentrated feed formulation while supporting enhanced recombinant protein production. The substantially improved solubility of this compound enables more concentrated nutrient feeds, facilitating process intensification without compromising solution handling properties. The comparable or improved performance across multiple CHO cell lines and product types demonstrates the robustness of this approach, while detailed mechanistic studies provide confidence in the metabolic processing and therapeutic product quality.

Future developments in this field may include the application of similar modification strategies to other poorly soluble amino acids, creating a comprehensive toolkit for high-concentration cell culture media formulation. Additionally, the integration of this compound with other process intensification strategies such as perfusion culture and continuous bioprocessing may further enhance the benefits observed in fed-batch systems. As the biopharmaceutical industry continues to pursue efficiency improvements and cost reductions, innovative solutions like this compound will play an increasingly important role in advancing manufacturing capabilities for next-generation biotherapeutics.

References

Application Note: Using N-Lactoyl-Leucine in High-Concentration Cell Culture Feeds

Author: Smolecule Technical Support Team. Date: February 2026

AN-2025-001 | Protocol for Enhanced Bioprocess Intensification


Introduction & Rationale

The development of highly concentrated cell culture media is essential for next-generation bioprocesses, but is often limited by the low solubility of essential amino acids like leucine [1]. N-Lactoyl-Leucine (Lac-Leu), a derivative where leucine is conjugated with lactate, presents a solution. It demonstrates significantly higher solubility and stability in aqueous solutions at physiological pH, enabling the formulation of more concentrated feeds. Once in the culture, CHO cells can efficiently cleave Lac-Leu to release bioavailable leucine, supporting robust cell growth and high recombinant protein titers without compromising product quality [1].

Key Advantages and Quantitative Data

Table 1: Comparative Properties of Leucine vs. This compound

Property L-Leucine This compound (Sodium Salt) Notes / Source
Solubility in Water Low >600 g/kg (at 20°C) [1]
Solubility in Concentrated Feed Limiting factor Enables formulations >265 g/L Allows for highly concentrated feeds [1]
Bioavailability in CHO Cells Directly available Cleaved intracellularly to release Leu Bioavailable as a leucine precursor [1]
Impact on Product Quality Baseline Comparable to leucine No negative impact on final protein quality observed [1]
Stability in Feed (pH 7.0) Stable Stable over 24 hours Demonstrated in concentrated feed mixtures [1]
Detailed Experimental Protocols
3.1. Protocol: Formulating a Concentrated Feed with Lac-Leu

This protocol describes the replacement of leucine with this compound in a concentrated feed medium [1].

  • Materials:
    • Dry powder feed base (without leucine/isoleucine, e.g., Cellvento 4Feed backbone)
    • This compound sodium salt
    • Deionized Water
    • NaOH for pH adjustment
  • Equipment:
    • Mixing vessel with agitator
    • pH meter
    • Turbidimeter
  • Procedure:
    • Reconstitution: Dispense the dry powder feed base into the mixing vessel. Under constant agitation, slowly add deionized water to achieve a target concentration of 230-265 g/L.
    • Supplementation: Gradually add this compound sodium salt to the solution. The typical molar equivalent is 1:1 to replace leucine from the original formulation.
    • pH Adjustment: Adjust the pH of the final solution to 7.0 using NaOH.
    • Final Mixing & Quality Control: Mix for an additional 30 minutes. Measure turbidity; a value below 5 NTU indicates a clear, stable solution. Sterilize the feed by filtration (0.22 µm) before use [1].
3.2. Protocol: Fed-Batch Cultivation of CHO Cells with Lac-Leu Feed
  • Cell Line: Recombinant CHO cell line (e.g., CHOK1 GS, CHOZN) producing a monoclonal antibody or fusion protein [1].
  • Basal Medium: Use a standard chemically defined basal medium.
  • Feed Medium: The Lac-Leu concentrated feed from Protocol 3.1.
  • Process:
    • Inoculation: Inoculate cells into the basal medium at a predefined viable cell density.
    • Feeding Strategy: Initiate feeding based on a predetermined schedule (e.g., starting on day 3). Typically, feed volumes are 5-10% of the initial culture volume daily or every other day.
    • Process Monitoring: Monitor culture performance including Viable Cell Density (VCD), Viability, and metabolite levels (e.g., glucose, lactate).
    • Harvest: Harvest the culture when viability drops below a set threshold (e.g., 70-80%).
    • Titer & Quality Analysis: Determine the final product titer and analyze critical quality attributes (CQAs) such as aggregation, charge variants, and glycosylation [1].

The following diagram illustrates the intracellular mechanism of this compound utilization in a CHO cell.

G LacLeu_Ext This compound (Extracellular) Transport Transport into Cell (e.g., via peptide transporter) LacLeu_Ext->Transport LacLeu_Int This compound (Intracellular) Transport->LacLeu_Int Cleavage Enzymatic Cleavage (Cytosolic Nonspecific Dipeptidase 2) LacLeu_Int->Cleavage Leu Free Leucine Cleavage->Leu Lactate Lactate Cleavage->Lactate mAb mAb / Recombinant Protein Synthesis Leu->mAb

Analytical Methods for Lac-Leu Quantification and Validation

To monitor the consumption of Lac-Leu and the release of leucine, implement the following LC-MS method [1].

  • Sample Preparation: Clarify culture samples by centrifugation. Dilute the supernatant as needed and mix with an internal standard.
  • LC Conditions:
    • Column: Xselect HSS T3 (2.1 x 150 mm, 3.5 µm)
    • Temperature: 40°C
    • Mobile Phase: A) 20 mM Ammonium Formate / 0.1% Formic Acid; B) Methanol
    • Gradient:
      • 0-2 min: 0.1% B
      • 2-4 min: 0.1% to 20% B
      • 4-6 min: 20% to 30% B
      • 6-8 min: 30% to 80% B
    • Flow Rate: 300 µL/min [1]
  • MS Detection: Use Electrospray Ionization (ESI) in positive mode. The linear detection range for Lac-Leu is typically between 10 to 400 pmol on-column [1].
Discussion and Best Practices
  • Proven Applicability: This approach has been successfully validated with multiple CHO cell lines producing different therapeutic proteins, including monoclonal antibodies and fusion proteins [1].
  • Mechanism of Action: The bioavailability of Lac-Leu relies on intracellular enzymatic cleavage, primarily by enzymes like cytosolic nonspecific dipeptidase 2 (CNDP2), to release free leucine and lactate [2] [1].
  • Combination Strategy: For optimal results, consider simultaneously replacing leucine and isoleucine with their N-lactoyl derivatives to maximize the solubility enhancement of the feed formulation [1].
Troubleshooting Guide

Table 2: Common Issues and Potential Solutions

Issue Potential Cause Suggested Action
High Turbidity in Feed Incomplete dissolution or precipitation Verify pH is at 7.0. Add small amounts of water until solution clears (<5 NTU) [1].
Reduced Cell Growth Incorrect osmolarity or feed concentration Check osmolarity of the final medium. Confirm the cleavage mechanism is functional in your cell line.
Low Titer Suboptimal feeding strategy Titrate the feed volume and optimize the feeding schedule for your specific process.

Visual Summary of the Experimental Workflow

The following diagram provides a high-level overview of the complete protocol from feed preparation to harvest and analysis.

G Start Start: Feed Formulation P1 1. Reconstitute Base Feed Start->P1 P2 2. Add this compound P1->P2 P3 3. Adjust pH to 7.0 P2->P3 P4 4. QC: Turbidity <5 NTU P3->P4 P5 Sterile Filtration P4->P5 CellCulture CHO Cell Fed-Batch P5->CellCulture Monitoring Process Monitoring: VCD, Viability, Metabolites CellCulture->Monitoring Harvest Harvest & Analysis Monitoring->Harvest Analysis Titer and Quality Attribute Analysis Harvest->Analysis


References

N-Lactoyl-Leucine in Fed-Batch Bioprocesses: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Application Summary: N-Lactoyl-Leucine (Lac-Leu) serves as a highly soluble, bioavailable alternative to traditional leucine in fed-batch processes for recombinant protein production using CHO cells. Its implementation addresses solubility limitations in concentrated feeds, enabling higher nutrient densities and improved monoclonal antibody (mAb) yields without compromising product quality [1] [2].

Key Experimental Data Summary

Parameter Standard Leucine This compound Measurement Method Reference
Solubility in Water Low (precise value not stated) >1000 g/kg Evaporation and residual mass determination [1]
Solubility in Concentrated Feed (approx.) Limits total nutrient concentration to ~125 g/L Enables total nutrient concentration of >265 g/L Turbidity measurement (NTU) [1]
Fed-Batch mAb Titer Baseline (Control) Comparable or improved Protein A chromatography or similar [1]
Critical Quality Attributes (CQAs) Baseline (Control) Comparable (e.g., charge variants, glycosylation) Various (e.g., CE-SDS, LC-MS) [1]
Mechanism of Action Direct incorporation into metabolism Intracellular cleavage to release leucine Enzymatic assays & LC-MS [1]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Feed Medium

This protocol describes the formulation of a highly concentrated feed medium using Lac-Leu sodium salt [1] [2].

  • Principle: Replace leucine and isoleucine in the feed formulation with their N-lactoyl derivatives to achieve significantly higher total nutrient concentrations without precipitation [1].
  • Materials:
    • Commercially available this compound sodium salt (e.g., synthesized per [1])
    • Basal feed powder (e.g., Cellvento 4Feed backbone, lacking Leu and Ile)
    • Purified Water (WFI quality)
    • NaOH solution (for pH adjustment)
    • Bioreactor-grade tubing and mixing vessels
  • Procedure:
    • Reconstitution: Suspend the basal feed powder in WFI at a target concentration of 230 g/L to 265 g/L [1].
    • Supplementation: Add the required amounts of this compound and N-Lactoyl-Isoleucine sodium salts to the solution.
    • pH Adjustment: Adjust the pH to 7.0 using NaOH while mixing [1].
    • Mixing & Clarification: Mix the final solution for a minimum of 30 minutes. If the solution is not clear (turbidity >5 NTU), add small amounts of WFI incrementally until a clear solution is obtained [1].
    • Sterilization: Sterilize the final feed medium through a 0.2 μm filter into a sterile vessel. Store as per validated conditions.
Protocol 2: Fed-Batch Cultivation of CHO Cells with this compound

This protocol outlines the execution of a fed-batch process using the Lac-Leu enriched feed [1].

  • Principle: Sustain high cell viability and recombinant protein production by feeding nutrients in a concentrated, soluble form that cells can efficiently utilize after intracellular cleavage [1].
  • Materials:
    • CHO cell line expressing the recombinant protein of interest (e.g., mAb)
    • Standard basal medium
    • Prepared this compound feed medium (from Protocol 1)
    • Bioreactor system with controlled parameters (pH, DO, temperature)
  • Procedure:
    • Inoculation: Inoculate CHO cells into the basal medium within the bioreactor at the recommended seeding density.
    • Process Control: Maintain standard culture conditions (e.g., 37°C, pH 7.0, dissolved oxygen >30%) [3] [1].
    • Feeding Strategy: Initiate feeding 24-72 hours post-inoculation.
      • Strategy A (Bolus): Add feed as periodic bolus additions (e.g., daily), typically starting at 5% of the working volume and increasing as cell density grows [3].
      • Strategy B (Continuous): Use an exponential feeding profile to match nutrient demand and avoid byproduct accumulation [3] [4].
    • Process Monitoring: Sample the culture daily to monitor:
      • Cell Density & Viability (via trypan blue exclusion)
      • Metabolites: Glucose, lactate, ammonium (via bioanalyzer or HPLC)
      • Product Titer (via Protein A HPLC)
    • Harvest: Terminate the culture when viability drops below a predefined threshold (e.g., 70-80%). Centrifuge to remove cells and collect the product-containing supernatant.
Protocol 3: Analytical Methods for Monitoring & Characterization
  • Lac-Leu Concentration & Stability:
    • Method: Targeted Liquid Chromatography-Mass Spectrometry (LC-MS) [1].
    • Details: Use a reverse-phase column (e.g., Xselect HSS T3) with a gradient of ammonium formate/formic acid and methanol. Monitor specific mass transitions for Lac-Leu to quantify its concentration and stability in the feed and culture supernatant [1].
  • Mechanism Verification (Intracellular Cleavage):
    • Evidence: LC-MS analysis of cell extracts and supernatants from cultures fed with Lac-Leu will show the presence of Lac-Leu in the extracellular space but a corresponding increase in intracellular leucine, confirming cleavage happens inside the cell [1].
    • Enzyme Identification: The primary enzyme responsible for the hydrolysis is cytosolic nonspecific dipeptidase 2 (CNDP2) [5] [1].

Mechanism of Action & Metabolic Pathway

This compound is not directly incorporated into proteins. Instead, it enters the cell and is cleaved by the intracellular enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), releasing bioavailable leucine and lactate [5] [1]. This mechanism provides a readily available pool of the essential amino acid while leveraging the superior solubility of the lactoyl derivative.

G Feed_Medium Feed Medium (High Conc.) Lac_Leu_Ext This compound (Lac-Leu) Feed_Medium->Lac_Leu_Ext Transport Transport into Cell (via unknown transporter) Lac_Leu_Ext->Transport Lac_Leu_Int This compound Transport->Lac_Leu_Int CNDP2 Cleavage by CNDP2 Enzyme Lac_Leu_Int->CNDP2 Leucine_Int Free Leucine CNDP2->Leucine_Int Lactate_Int Lactate CNDP2->Lactate_Int mAb_Synthesis mAb Synthesis & Secretion Leucine_Int->mAb_Synthesis Building Block Final_Product Recombinant Protein (mAb) mAb_Synthesis->Final_Product

Discussion & Best Practices

  • Advantages: The primary benefit is enabling highly concentrated feed media, simplifying logistics and allowing for more flexible feeding strategies in high-cell-density cultures [1]. This addresses a major bottleneck in the intensification of fed-batch processes [3].
  • Considerations:
    • Ensure the cleavage efficiency of the specific CHO cell line used is sufficient, as this is crucial for bioavailability [1].
    • Monitor osmolality of the final feed formulation, as highly concentrated solutions may lead to elevated levels [1].
    • The impact of the co-released lactate on cell metabolism should be considered, though it is typically metabolized effectively [1].

References

Comprehensive Application Notes and Protocols for N-Lactoyl-Leucine in Monoclonal Antibody Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Lactoyl-Leucine in Biopharmaceutical Production

Monoclonal antibodies (mAbs) represent one of the most significant classes of biotherapeutic proteins, with the global market projected to reach $413.13 billion by 2029, demonstrating a compound annual growth rate (CAGR) of 12.7% [1]. The majority of these therapeutic proteins (60-70%) are produced using Chinese hamster ovary (CHO) cell cultures in fed-batch bioreactor systems [2] [3]. Despite technological advances, the biopharmaceutical industry continues to face challenges in achieving high product titers while maintaining product quality and managing production costs. A critical limitation in upstream processing involves the solubility constraints of essential amino acids, particularly branched-chain amino acids like leucine and isoleucine, in concentrated feed media [3].

This compound (Lac-Leu) has emerged as a novel, highly soluble alternative to conventional leucine that addresses these limitations. This innovative derivative demonstrates significantly enhanced solubility characteristics while maintaining excellent bioavailability for CHO cells in culture [3]. The application of Lac-Leu in fed-batch processes enables the development of more highly concentrated cell culture media formulations, supporting next-generation bioprocess intensification strategies. As the biopharmaceutical industry moves toward higher productivity targets with increasingly concentrated nutrient feeds, solubility limitations become a major bottleneck that Lac-Leu specifically designed to overcome [3].

These application notes provide detailed protocols and experimental data for the implementation of this compound in mAb production processes, specifically focusing on fed-batch cultivation of CHO cells. The information presented herein is derived from recent peer-reviewed research and is tailored for researchers, scientists, and drug development professionals seeking to enhance recombinant protein production through advanced feeding strategies.

Properties and Mechanism of Action

Chemical and Physical Properties

This compound is a derivatized amino acid formed through the conjugation of lactate to leucine via a peptide bond, creating a pseudopeptide structure with markedly improved solubility characteristics compared to conventional leucine [3] [4]. The molecular structure consists of the leucine backbone linked to a lactate moiety, resulting in a compound that maintains the essential nutritional properties of leucine while addressing its key limitations in concentrated solution formulations. This modified amino acid demonstrates exceptional stability in cell culture media and remains intact until intracellular uptake, where it undergoes enzymatic cleavage to release bioactive leucine [3].

The solubility profile of Lac-Leu represents its most significant advantage for concentrated feed applications. Experimental data demonstrate that Lac-Leu achieves solubility exceeding 500 g/kg in aqueous solutions, substantially higher than conventional leucine, which typically exhibits solubility limitations below 20 g/L in concentrated feed formulations [3]. This enhanced solubility directly enables the development of more highly concentrated cell culture feeds, supporting process intensification strategies. Additionally, Lac-Leu demonstrates excellent stability across physiological pH ranges (pH 6.5-7.5) commonly maintained in CHO cell cultures, with minimal degradation observed over extended storage periods when properly stored at 2-8°C [3].

Biochemical Mechanism

The bioavailability of Lac-Leu depends on intracellular enzymatic cleavage by cytosolic nonspecific dipeptidase 2 (CNDP2), which efficiently hydrolyzes the lactoyl-leucine bond to release free leucine and lactate within the cell [3] [4]. This mechanism ensures that the leucine becomes available for cellular metabolism precisely where it is needed most—within the intracellular environment where protein synthesis occurs. The released leucine subsequently incorporates into newly synthesized proteins, serves as a signaling molecule through the mTOR pathway, or participates in various metabolic processes [5].

Recent research has identified that multiple transport mechanisms may facilitate Lac-Leu uptake, including potential involvement of the ABCC5 transporter and other plasma membrane transporters [4]. The lactate byproduct generated during cleavage can be further metabolized through the tricarboxylic acid (TCA) cycle, contributing to the cellular energy budget rather than accumulating as a waste product. This efficient metabolic pathway ensures that both components of the Lac-Leu molecule are utilized by the cell, maximizing nutrient efficiency and minimizing potential byproduct accumulation [3].

Table 1: Comparative Properties of Conventional Leucine vs. This compound

Property Conventional Leucine This compound Measurement Method
Solubility in Water < 20 g/L > 500 g/kg Saturated solution method with IR drying [3]
Solubility in Concentrated Feed (pH 7.0) ~125 g/L maximum > 265 g/L achievable Turbidity measurement (< 5 NTU) in Cellvento 4Feed [3]
Molecular Weight 131.18 g/mol 245.26 g/mol (sodium salt) Mass spectrometry [3]
Bioavailability Direct uptake Requires intracellular cleavage by CNDP2 LC-MS monitoring of intracellular leucine [3]
Stability in Feed (4°C) > 12 months > 12 months LC-MS quantification [3]

Feed Formulation Guidelines

Concentrated Feed Preparation

The formulation of concentrated feeds containing this compound requires careful consideration of compatibility with existing basal media and other feed components. Based on experimental data, Lac-Leu can be incorporated at significantly higher concentrations than conventional leucine, enabling the development of more potent feed formulations that support extended culture durations and higher cell densities [3]. When developing these concentrated feeds, it is essential to maintain appropriate osmolarity balance (typically 300-600 mOsm/kg for the final working concentration) to prevent osmotic stress on the cells, which can negatively impact both growth and productivity [2].

For standard mAb production processes using CHO cells, we recommend a base feed formulation lacking conventional leucine and isoleucine, with these replaced by their lactoyl derivatives. The typical concentration range for Lac-Leu in 10X concentrated feeds should be between 50-100 mM, depending on the specific cell line and process requirements. This formulation strategy has demonstrated consistent performance across multiple CHO cell lines, including CHOK1, CHODG44, and CHOZN variants, producing various therapeutic proteins including monoclonal antibodies and Fc-fusion proteins [3]. The feed solution should be prepared in a stepwise manner, with Lac-Leu added after other components have been completely dissolved, followed by pH adjustment to 7.0 ± 0.2 using sodium hydroxide or hydrochloric acid as needed.

Optimization Strategies

Feed optimization should be conducted systematically, beginning with basal medium characterization to identify potential nutrient limitations that might be exacerbated by higher cell densities enabled by Lac-Leu feeding. We recommend employing statistical design of experiments (DoE) approaches to optimize the concentrations of Lac-Leu relative to other critical feed components, particularly glucose, other amino acids, and trace elements [2]. Raman spectroscopy with partial least squares regression (PLSR) has proven valuable for real-time monitoring of nutrient concentrations, enabling dynamic feeding strategies that respond to actual culture demands rather than relying solely on predetermined schedules [2].

When implementing Lac-Leu in existing processes, we recommend a gradual transition approach, beginning with a replacement of 25-50% of conventional leucine with Lac-Leu in the feed formulation, then systematically increasing the replacement percentage while monitoring key process parameters and product quality attributes. This approach allows for process adaptation and identification of potential interactions with other process parameters. It is particularly important to monitor osmolality changes during this transition, as the sodium salt form of Lac-Leu may contribute additional ions to the medium [3]. Additionally, the potential impact on ammonium accumulation should be assessed, as optimized amino acid feeding can reduce metabolic stress and byproduct formation [2] [6].

Table 2: Recommended Feed Formulations Using this compound

Component Standard Concentration (10X Feed) High-Performance Concentration (15X Feed) Notes
This compound 60 mM 90 mM Sodium salt form preferred [3]
N-Lactoyl-Isoleucine 40 mM 60 mM Sodium salt form preferred [3]
Other Amino Acids According to standard feed formulation 1.5X standard formulation Maintain ratios based on antibody sequence [2]
Glucose 100 g/L 150 g/L Alternatively use galactose/fructose mix [2]
Vitamins 2X basal medium concentration 3X basal medium concentration Pay special attention to B vitamins [2]
Trace Elements 2X basal medium concentration 3X basal medium concentration Specifically monitor Zn²⁺ and Cu²⁺ [2]
Lipids 1-2 g/L 1.5-3 g/L Complex lipid mixtures preferred [2]
Osmolality 500-600 mOsm/kg 700-800 mOsm/kg Dilute to working concentration before use [3]

Production Protocol

Fed-Batch Process Description

The following protocol describes a 14-day fed-batch process for mAb production using CHO cells with this compound supplemented feeds. The process begins with the inoculation of CHO cells expressing the desired mAb into an appropriate basal medium, typically at an initial viable cell density (VCD) of 0.3-0.5 × 10^6 cells/mL in a suitably sized bioreactor. The cells are maintained under controlled environmental conditions (37°C, pH 7.1, dissolved oxygen at 30-50%) throughout the growth and production phases. The feeding strategy employs concentrated feeds containing Lac-Leu to extend culture longevity and enhance product titers [2] [3].

The feeding protocol is initiated when the viable cell density reaches approximately 2-3 × 10^6 cells/mL, typically on day 3 of the culture. The initial feed volume should represent 3-5% of the initial culture volume, with subsequent feeds provided daily based on the metabolic consumption rates observed in the specific process. For processes targeting very high cell densities (>15 × 10^6 cells/mL), the feed volume may be gradually increased to a maximum of 10% of the initial culture volume by the end of the culture. The feeding strategy optimization should consider both cell growth patterns and nutrient consumption rates, which can be monitored through regular metabolite analysis [2].

Process Monitoring and Control

Comprehensive process monitoring is essential for successful implementation of Lac-Leu in mAb production processes. We recommend daily sampling for the quantification of key metabolites, including glucose, lactate, ammonium, and amino acid profiles. The monitoring of intracellular mAb accumulation has revealed a 2-day delay between the onset of intracellular antibody production and secretion into the culture medium, highlighting the importance of understanding intracellular dynamics for process optimization [6]. Additionally, the metabolic shift from lactate production to consumption typically occurs around day 5-7 in well-optimized processes and should be carefully monitored as an indicator of metabolic efficiency [6].

Advanced process analytical technologies (PAT) should be employed where available to enable real-time process control. Raman spectroscopy has demonstrated particular utility for monitoring glucose and amino acid concentrations in situ, allowing for dynamic feeding adjustments based on actual nutrient consumption rather than predetermined schedules [2]. Additionally, the integration of at-line bioanalyzers for metabolite profiling can provide near-real-time data for process adjustments. It is critical to monitor not only process productivity but also product quality attributes throughout the culture, including glycosylation patterns, charge variants, and aggregation levels, as these may be influenced by nutrient availability and metabolic byproduct accumulation [2] [6].

G start Start Fed-Batch Process inoc Inoculate CHO Cells (0.3-0.5 × 10⁶ cells/mL) start->inoc monitor Daily Monitoring: VCD, Viability, Metabolites inoc->monitor decision VCD > 2-3 × 10⁶ cells/mL? monitor->decision temp_shift Temperature Shift to 33-34°C (Day 7-10) monitor->temp_shift Day 7-10 harvest_decision Viability < 70%? monitor->harvest_decision decision->monitor No feed Initiate Lac-Leu Feeding (3-5% culture volume) decision->feed Yes feed->monitor temp_shift->monitor harvest_decision->monitor No harvest Harvest Culture harvest_decision->harvest Yes end Process Complete harvest->end

Diagram 1: Fed-batch process workflow for this compound implementation in mAb production

Analytical Methods

Metabolite Analysis

Comprehensive metabolite monitoring is essential for process optimization and understanding the impact of Lac-Leu feeding on cell metabolism. We recommend employing liquid chromatography-mass spectrometry (LC-MS) for precise quantification of amino acids, including Lac-Leu and its cleavage products, in both extracellular and intracellular compartments [3] [6]. For extracellular analysis, culture samples should be centrifuged at 1000 × g for 5 minutes to remove cells, and the supernatant should be diluted appropriately with ultrapure water before analysis. The LC-MS method should utilize a hydrophilic interaction chromatography (HILIC) column for optimal separation of amino acids and their derivatives, with detection in positive ion mode for enhanced sensitivity [5].

For intracellular metabolite quantification, a quenching and lysis protocol must be implemented to accurately capture the intracellular concentrations. Cells should be rapidly quenched using cold methanol or acetonitrile solutions to immediately halt metabolic activity, followed by mechanical lysis using bead beating or sonication. The lysate should then be centrifuged to remove cellular debris, and the supernatant analyzed using the same LC-MS method as for extracellular samples [6]. This approach enables the determination of intracellular Lac-Leu uptake rates and the correlation between intracellular leucine concentrations and mAb production rates. Additionally, monitoring of byproduct accumulation (lactate and ammonium) should be performed using standard biochemical analyzers or enzymatic assay kits [6].

Product Quality Analysis

The impact of Lac-Leu feeding on mAb quality attributes must be thoroughly characterized using a suite of analytical methods. Size-exclusion chromatography (SEC) should be employed to quantify aggregate levels and monitor fragmentation, while capillary electrophoresis or ion-exchange chromatography methods should be used to assess charge variant profiles [2]. Particularly important is the analysis of glycosylation patterns, as nutrient availability has been demonstrated to significantly influence glycosylation efficiency and consistency. Liquid chromatography with fluorescence detection following released N-glycan labeling is recommended for detailed glycan profiling [2].

For structural characterization, circular dichroism spectroscopy should be utilized to confirm proper secondary structure maintenance, and differential scanning calorimetry (DSC) can assess thermal stability and folding integrity. Biological activity should be verified using appropriate binding assays (e.g., surface plasmon resonance) and cell-based potency assays specific to the target antigen [2]. These comprehensive analyses ensure that the enhanced productivity enabled by Lac-Leu feeding does not come at the expense of product quality, which is paramount for therapeutic applications.

Table 3: Analytical Methods for Process and Product Characterization

Analyte Recommended Method Frequency Acceptance Criteria
Extracellular Amino Acids LC-MS with HILIC column [5] Daily Complete depletion of < 3 amino acids [6]
Intracellular Amino Acids LC-MS after quenching/lysis [6] Days 3, 7, 10, 14 Intracellular Leu > 10 nmol/10⁶ cells
Lac-Leu Stability in Feed LC-MS with reverse phase [3] Pre- and post-use > 95% purity
mAb Titer Protein A HPLC Daily ≥ 10 g/L for optimized processes [2]
mAb Aggregation Size-exclusion chromatography Harvest < 5% aggregates
Glycosylation HILIC-UPLC of released glycans Harvest Consistent profile, > 90% afucosylation if required
Charge Variants Cation-exchange chromatography Harvest Consistent profile, main species > 80%
Lactate/Ammonium Biochemical analyzer Daily Lactate < 20 mM, Ammonium < 5 mM [6]

Data Analysis and Performance Metrics

Process Performance Evaluation

Implementation of this compound in fed-batch processes for mAb production has demonstrated significant improvements in key process metrics across multiple CHO cell lines. Experimental data indicate that the use of Lac-Leu enables extension of culture longevity by 2-4 days compared to conventional leucine feeding strategies, with sustained high viability (>80%) maintained throughout the production phase [3]. This extended culture period directly contributes to enhanced integrated viable cell density (IVCD), typically showing 30-50% improvement over control processes, which translates to corresponding increases in product titers [3].

The metabolic impact of Lac-Leu feeding includes reduced accumulation of inhibitory byproducts, particularly ammonium, which is typically 20-30% lower in processes utilizing Lac-Leu compared to conventional feeding strategies [3]. This reduction in metabolic stress contributes to the observed culture longevity and maintains a more consistent metabolic profile throughout the production phase. Additionally, the more controlled nutrient delivery enabled by highly concentrated feeds facilitates a more efficient metabolic shift from lactate production to consumption, typically occurring earlier in the culture process and resulting in lower peak lactate concentrations [6]. These metabolic improvements collectively contribute to a more robust and productive process environment.

Economic Considerations

The economic assessment of Lac-Leu implementation must consider both direct material costs and overall process economics. While the per-kilogram cost of Lac-Leu is currently higher than conventional leucine, the ability to utilize more highly concentrated feeds reduces the total feed volume requirements by 30-50%, resulting in significant savings in storage, handling, and media preparation costs [3]. More importantly, the productivity enhancements achieved through Lac-Leu implementation directly improve manufacturing capacity utilization, with reported titer increases of 30-100% depending on the specific process and cell line [3].

The cost of goods (COGs) analysis for a typical mAb production process demonstrates that despite the premium price of Lac-Leu, the overall COGs reduction can reach 15-25% due to the significantly improved volumetric productivity and reduced purification burden per gram of product [3]. Additionally, the implementation of Lac-Leu may enable the use of smaller bioreactors to achieve the same production output or increase facility capacity without capital investment in additional bioreactor capacity. These economic advantages make Lac-Leu an attractive option for manufacturers seeking to improve production efficiency while maintaining product quality standards.

G lac_leu This compound in Culture Medium uptake Cellular Uptake via Transporters lac_leu->uptake intracellular Intracellular Compartment uptake->intracellular cleavage Enzymatic Cleavage by CNDP2 intracellular->cleavage free_leu Free Leucine cleavage->free_leu lactate Lactate cleavage->lactate mtor mTOR Activation free_leu->mtor protein_synth Enhanced Protein Synthesis mtor->protein_synth secretion mAb Secretion protein_synth->secretion tca TCA Cycle lactate->tca

Diagram 2: Mechanism of this compound uptake and intracellular processing in CHO cells

Troubleshooting and Technical Support

Common Implementation Challenges

Despite the straightforward replacement protocol, some processes may encounter challenges during Lac-Leu implementation. One frequently observed issue is an initial adaptation period where cells may exhibit slightly altered growth kinetics during the first 2-3 passages following the transition to Lac-Leu containing feeds. This typically self-corrects as cells adapt to the new nutrient form, but if persistent, may indicate the need for more gradual introduction of Lac-Leu, beginning with a 25% replacement level and increasing by 25% with each subsequent passage until full replacement is achieved [3].

Another potential challenge involves osmolality increases in highly concentrated feeds, which may necessitate adjustment of other medium components to maintain appropriate osmotic pressure in the final working concentration. If osmolality exceeds recommended levels (typically >600 mOsm/kg for working feeds), consider reducing the salt content proportionally or utilizing the potassium salt form of Lac-Leu if available [3]. Additionally, some cell lines may exhibit altered metabolism during the transition period, particularly in lactate production profiles. Monitoring and adjusting the feeding strategy based on actual metabolite consumption rates rather than predetermined schedules typically resolves these issues within 1-2 culture cycles [6].

Technical Support

For additional technical support regarding Lac-Leu implementation in specific processes, researchers can consult the growing body of literature on N-lactoyl amino acid applications in biotechnology [3] [4]. Methodological details for analytical method establishment are available in the referenced protocols for amino acid analysis [5] and intracellular metabolite quantification [6]. For cell-line specific optimization, we recommend conducting small-scale shake flask studies to establish baseline performance before transitioning to bioreactor scale, focusing on key parameters including growth kinetics, metabolic profiles, and product quality attributes.

Conclusion

The implementation of This compound in monoclonal antibody production processes represents a significant advancement in bioprocess intensification, addressing the critical limitation of amino acid solubility in concentrated feed formulations. The protocols and application notes presented herein provide a comprehensive framework for researchers to successfully implement this innovative technology, enabling enhanced product titers while maintaining critical product quality attributes. As the biopharmaceutical industry continues to pursue higher productivity targets, innovative solutions such as Lac-Leu will play an increasingly important role in balancing the competing demands of productivity, quality, and cost-effectiveness in therapeutic protein production.

References

solubility challenges leucine replacement N-Lactoyl-Leucine

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Properties Comparison

The primary advantage of N-Lactoyl-Leucine is its significantly higher solubility compared to leucine, enabling more concentrated feed media.

Property Leucine (L-Leu) This compound (Lac-Leu)
Molecular Structure Branched-chain amino acid [1] Conjugate of leucine and lactic acid [2]
Key Challenge Low solubility in cell culture media, especially at physiological pH [2] High solubility in aqueous solutions and complex cell culture feeds [2]
Reported Solubility In water (288.15-308.15 K): ~0.021-0.025 mol/kg [3] (for reference) In water: >600 g/kg at 25°C [2]
Solubility in Feed Limits concentration of standard feeds [2] Allows formulation of highly concentrated feeds (>265 g/L) [2]
Form for Use Free amino acid Typically used as a sodium salt for enhanced stability [2]
Bioavailability Directly utilized by cells Requires intracellular enzymatic cleavage by CNDP2 to release leucine [2] [4]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol: Evaluating Solubility in Cell Culture Feed

This protocol assesses the maximum concentration of this compound achievable in a feed formulation [2].

  • Step 1: Preparation: Use a custom dry powder feed medium lacking leucine and isoleucine (e.g., a backbone similar to Cellvento 4Feed).
  • Step 2: Reconstitution: Add increasing amounts of this compound sodium salt to the liquid feed, which already contains other nutrients (e.g., 125 g/L). Adjust the pH to 7.0 using NaOH.
  • Step 3: Mixing and Measurement: After each addition, agitate the solution for 10 minutes. Measure the solution's turbidity (e.g., using a turbidimeter). A clear solution has a turbidity value below 5 NTU.
  • Step 4: Saturation Point: The point at which turbidity increases sharply upon further addition of this compound indicates saturation. The solubility limit can be calculated from this point.
Protocol: Confirming Bioavailability in Cell Culture

This method verifies that cells can effectively use this compound as a leucine source [2].

  • Step 1: Cell Culture Setup: Use CHO cell lines (e.g., CHOK1 GS, CHO-DG44, or CHOZN clones) producing a recombinant protein (e.g., a monoclonal antibody).
  • Step 2: Fed-Batch Process: Run a standard fed-batch process. For the test condition, replace leucine in the feed medium entirely with an equimolar amount of this compound. Include a control culture with a standard leucine feed.
  • Step 3: Monitor Process Metrics: Track key performance indicators throughout the run, including:
    • Cell Viability (e.g., via trypan blue exclusion)
    • Cell Density (total and viable cell count)
    • Recombinant Protein Titer (e.g., measured by HPLC or ELISA)
  • Step 4: Analyze Protein Quality: Assess critical quality attributes (CQAs) of the final purified protein, such as glycosylation patterns, aggregation, and purity, to ensure they are comparable to the control.

Troubleshooting Common Issues

  • Problem: Reduced cell growth or protein titer after switching to this compound.
    • Solution: Confirm the intracellular cleavage mechanism. Check the expression level of the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) in your cell line, as it is responsible for cleaving this compound into bioactive leucine [2] [4].
  • Problem: Unexpected precipitation in the feed medium despite using this compound.
    • Solution: Ensure you are using the sodium salt form of this compound for maximum stability and solubility. Re-check the pH after reconstitution and adjust to 7.0 if necessary [2].
  • Problem: Need to synthesize this compound in the lab for experimental use.
    • Solution: An enzymatic synthesis method can be employed using Transglutaminase (Tgase). The optimum reaction conditions are pH 7.0, a temperature of 50°C, a reactant ratio (Leu:Lactic Acid) of 1.5:1, and an 18-hour reaction time [5].

Mechanism of Action and Experimental Workflow

The diagram below illustrates how this compound is processed by cells and the key experiments to validate its use.

G LacLeu This compound in Cell Culture Media Uptake Cellular Uptake LacLeu->Uptake CNDP2 Intracellular Cleavage by CNDP2 Enzyme Uptake->CNDP2 FreeLeu Release of Bioactive Leucine CNDP2->FreeLeu Outcomes Supports: • Cell Growth • Protein Synthesis • Recombinant Protein Production FreeLeu->Outcomes Exp1 Experiment 1: Solubility & Formulation Exp1->LacLeu Exp2 Experiment 2: Bioavailability & Titer Exp2->Outcomes Exp3 Experiment 3: Protein Quality Analysis Exp3->Outcomes

References

amino acid precipitation cell culture media troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What causes precipitation in cell culture media? Precipitation is often caused by the interactions and limited solubility of media components, particularly certain amino acids and salts. Common triggers include temperature fluctuations, concentration changes due to evaporation, and specific interactions, such as those between calcium salts (e.g., CaCl₂ and MgSO₄ forming CaSO₄ crystals) [1]. The solubility limits of amino acids like L-tyrosine and L-cystine are frequently exceeded in concentrated feeds [2].

  • How can I distinguish precipitation from microbial contamination? Precipitation: Particles are often crystalline, white, or colorless, and may dissolve upon warming or agitation. The medium might appear cloudy without other signs of contamination [1] [3]. Microbial Contamination: Bacteria or yeast cause cloudiness that doesn't dissolve and is often accompanied by a rapid color change in the pH indicator (e.g., yellow from acid production) and a turbid "foam" on the media surface. Fungal contamination appears as fuzzy, filamentous mycelia [1]. Mycoplasma contamination does not typically cause visible particles but can be detected with specific testing kits [1].

  • Are there specific amino acids prone to causing solubility issues? Yes, L-tyrosine and L-cystine (a dimer of cysteine) are known for their poor solubility in water, especially at neutral pH. This can severely limit the concentration of nutrients in intensified cell culture processes [2].

  • What are the stability concerns with other amino acids? L-glutamine has limited chemical stability in solution. It can degrade over time, leading to the accumulation of ammonia, which can be detrimental to cell health and culture performance [2].

Troubleshooting Guide: Causes and Solutions

The table below summarizes the common causes of precipitation and their respective solutions.

Cause of Precipitation Description & Mechanism Recommended Solution
Temperature Fluctuations Extreme or repeated temperature changes can cause high molecular weight proteins to fall out of solution [1]. Follow recommended storage guidelines. Avoid repeated freeze-thaw cycles of media. Warm media to 37°C and swirl to dissolve certain precipitates [1] [3].
Media Evaporation & Concentration Evaporation in incubators increases the concentration of all media components, leading to crystal formation, especially at the surface [1]. Ensure culture vessels are properly sealed. Monitor and maintain humidity levels in the incubator to prevent dehydration [1].
Calcium Salt Interactions CaCl₂ and MgSO₄ can react in solution to form insoluble CaSO₄ crystals. High-pressure sterilization and pH instability worsen this [1]. Dissolve CaCl₂ separately in deionized water before adding it to other media components. Use buffering agents to maintain pH stability [1].
Poor Solubility of Specific Amino Acids L-tyrosine and L-cystine have inherently low solubility in water, creating a physical barrier to media intensification [2]. Use highly soluble di-peptide forms of the problematic amino acids (e.g., glycyl-L-tyrosine or alanyl-L-glutamine). These can increase solubility by up to 50 times [2].
pH Imbalance High pH conditions (generally >8) can lead to the formation of insoluble carbonate and hydroxide precipitates with metal ions like copper, iron, and zinc [1]. Maintain appropriate pH levels for your media formulation. The use of HEPES buffer (10-25 mM) can help stabilize pH [3].

Experimental Protocols for Validation

Protocol: Testing for Amino Acid Precipitation

You can adapt this general method to test the solubility of your media formulations.

  • Principle: To experimentally verify if a specific media composition or a change in process conditions (like temperature or pH) will lead to precipitation.
  • Materials: Media formulation (liquid or powder), pH adjusters, sterile containers, water bath, centrifuge.
  • Procedure:
    • Prepare the Media: Prepare the media according to your standard protocol or the condition you wish to test.
    • Stress Treatment: Subject the media to the stress condition you are investigating. This could be:
      • Temperature Cycling: Perform several freeze-thaw cycles.
      • Evaporation Simulation: Leave the media uncapped in a 37°C incubator for a set period to concentrate it.
      • pH Shift: Adjust the pH to an elevated level (e.g., 8.0) and hold for several hours.
    • Visual Inspection: Observe the media for cloudiness or particulate matter.
    • Centrifugation: Centrifuge a sample at a low speed (e.g., 1000 × g for 10 minutes) and check for a pellet.
    • Solubility Check: Attempt to re-dissolve the precipitate by warming the media to 37°C with gentle swirling [3]. If it does not dissolve, it is likely a permanent precipitate.
Strategy: Using Peptide Analogs to Overcome Solubility Limits

This strategy replaces poorly soluble amino acids with more soluble alternatives.

  • Principle: Replace problematic amino acids like L-tyrosine and L-cystine with their di-peptide analogs (e.g., glycyl-L-tyrosine). These peptides are highly soluble and are efficiently taken up and metabolized by cells to release the free amino acid [2].
  • Materials: Commercially available peptide analogs (e.g., cQrex products).
  • Procedure:
    • Formulation: Substitute the free amino acid in your media or feed formulation with an equimolar amount of the peptide analog.
    • Culture Test: Use the new formulation in a small-scale culture experiment alongside your standard media as a control.
    • Performance Monitoring: Monitor key performance indicators such as cell viability, growth rate, and productivity to ensure the peptide is effectively utilized [2].

Advanced Solutions: Computational and ML-Driven Approaches

For advanced process development, moving beyond empirical testing can be highly effective.

  • Computational Prediction (Digital Twins): Recent research has successfully used thermodynamic models (UNIFAC) to predict amino acid precipitation by studying pairwise interactions in complex mixtures. This approach can create a "digital twin" of your media to screen compositions computationally before lab testing, saving time and resources [4].
  • Machine Learning (ML) for Media Optimization: Machine learning can model the complex, non-linear relationships between culture parameters (pH, temperature) and media components to forecast outcomes like precipitation and other critical quality attributes. This is a powerful tool for holistic media and process optimization [5].

The following diagram illustrates the workflow for applying a computational approach to troubleshoot and prevent precipitation.

Start Start: Precipitation Issue ExpData Collect Experimental Data: - Ternary/Quaternary AA Solubility - Component Interactions Start->ExpData Model Build Computational Model (e.g., UNIFAC Parameters) ExpData->Model DigitalTwin Create Media 'Digital Twin' Model->DigitalTwin Screen Screen Compositions & Predict Solubility DigitalTwin->Screen Optimize Identify Optimal Soluble Formulation Screen->Optimize Validate Lab Validation Optimize->Validate Validate->DigitalTwin  Feedback Loop

References

Troubleshooting Common Issues with N-Lactoyl-Leucine

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to frequently asked questions and solutions to common problems when working with N-Lactoyl-Leucine in cell culture feeds.

Issue / Question Possible Cause & Solution Key Supporting Data & Rationale
Low solubility of canonical amino acids Replacement of Leu/Ile with highly soluble Lac-Leu/Lac-Ile derivatives. [1] Solubility: >265 g/L for Lac-AA formulation vs. standard feed. [1] Rationale: Lac-AA sodium salts overcome intrinsic low solubility of BCAAs. [1]
Low cell growth or productivity Intracellular cleavage of Lac-Leu may be inefficient or produce inhibitory by-products. [2] Mechanism: Lac-AA cleaved by cytosolic nonspecific dipeptidase 2 (CNDP2). [1] [3] By-products: Monitor α-hydroxy acids (BCHAs) which can inhibit growth at high levels. [2]
Ensuring Lac-Leu bioavailability Verify intracellular cleavage releases canonical leucine. Evidence: Various CHO cell lines successfully use Lac-Leu for growth and protein production, confirming bioavailability. [1]

Experimental Protocols for Feed Optimization

Here are detailed methodologies for key experiments to optimize and validate this compound in your feed formulations.

Determining Maximum Solubility in Concentrated Feeds

This protocol helps you find the saturation point of Lac-Leu in your feed solution, which is critical for developing highly concentrated media. [1]

  • Objective: To determine the maximum concentration of Lac-Leu that can be dissolved in a concentrated feed without precipitation.
  • Materials:
    • Liquid feed backbone (e.g., customized powder lacking Ile and Leu).
    • This compound sodium salt.
    • Turbidity meter (e.g., Turb 550 IR).
    • Osmometer (e.g., Osmomat 3000).
    • pH meter.
  • Procedure:
    • Reconstitute the dry powder feed backbone in water at a high concentration (e.g., 125 g/L) and adjust the pH to 7.0. [1]
    • While agitating the feed, gradually add increments of Lac-Leu.
    • After each addition, mix for 10 minutes and then measure the turbidity, osmolality, and pH. [1]
    • Continue adding Lac-Leu until a persistent increase in turbidity is observed, indicating saturation.
    • To find the exact saturation concentration for a clear solution, you can perform a dilution series, adding water until the turbidity falls below a threshold (e.g., 5 NTU). [1]
  • Data Analysis: The maximum solubility is the highest concentration of Lac-Leu achieved before a sustained increase in turbidity.
Assessing Bioavailability in Cell Culture

This fed-batch experiment tests whether your cells can effectively use Lac-Leu as a source of leucine. [1]

  • Objective: To validate that Lac-Leu can replace canonical leucine in feeds without compromising cell growth, viability, or recombinant protein productivity.
  • Materials:
    • CHO cell lines (e.g., CHOK1 GS, CHODG44, CHOZN).
    • Control feed: Standard formulation with canonical Leu and Ile.
    • Test feed: Formulation where Leu and Ile are fully replaced by Lac-Leu and Lac-Ile.
    • Bioreactor or shake flask system.
  • Procedure:
    • Inoculate CHO cells in a basal medium.
    • Run a fed-batch process, splitting cultures into two groups:
      • Control Group: Fed with the standard feed.
      • Test Group: Fed with the Lac-AA feed.
    • Monitor key performance indicators regularly:
      • Viable Cell Density (VCD) and Viability
      • Titer of the recombinant protein (e.g., monoclonal antibody)
      • Critical Quality Attributes (CQAs) of the product (e.g., glycosylation, aggregation)
    • Metabolite analysis can be performed on spent media to track Lac-Leu consumption and by-product formation. [2]
  • Data Analysis: Compare the growth curves, integral of viable cells (IVC), and final titer between the control and test groups. Successful replacement is indicated by comparable or improved performance in the test group.

Metabolic Pathway of this compound Utilization

The following diagram illustrates the cellular pathway by which this compound is processed, which is crucial for understanding its bioavailability and potential metabolic by-products.

G LacLeu This compound (Extracellular) Transport Transport into Cell (via unknown transporter) LacLeu->Transport LacLeuIntra This compound (Intracellular) Transport->LacLeuIntra Cleavage Enzymatic Cleavage by CNDP2 LacLeuIntra->Cleavage Leu Canonical Leucine Cleavage->Leu Lactate Lactate Cleavage->Lactate ProtSynth Protein Synthesis Leu->ProtSynth Byproducts Potential By-products (e.g., α-Hydroxy Acids) Leu->Byproducts Metabolic Side Pathways

Key Optimization Parameters Summary

For quick reference, the table below consolidates critical quantitative data and parameters from research to guide your initial experimental setup.

Parameter Optimal Range / Value Notes & Context
Feed Solubility > 265 g/L Achievable when Leu/Ile are replaced with Lac-AA salts. [1]
pH for Stability ~7.0 (physiological) Lac-AA demonstrated stability in complex feeds at this pH. [1]
Critical Enzyme CNDP2 Cytosolic nonspecific dipeptidase 2 is responsible for intracellular cleavage. [1] [3]
Key By-products to Monitor α-Hydroxy Acids (BCHAs) e.g., 2-hydroxyisocaproic acid (HL); can be growth-inhibitory at high concentrations. [2]

References

Stability and Solubility Profile of N-Lactoyl-Leucine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on the stability and solubility of N-Lactoyl-Leucine from experimental studies.

Property Experimental Conditions Results & Findings Citation
Solubility (in water) Saturated solution at different temperatures Highly soluble; exact g/kg water not specified in provided text [1]
Solubility (in concentrated feed) Cellvento 4Feed backbone, pH 7.0 Enabled higher concentration formulations (>265 g/L) vs. canonical amino acids [1]
Stability (in concentrated feed) Cellvento 4Feed, pH 7; monitored by LC-MS Stable in complex feed mixture; no significant degradation reported [1]
Bioavailability Fed-batch culture with various CHO cell lines Effectively cleaved intracellularly to release leucine; supported cell growth and protein production [1]

Experimental Protocols for Handling this compound

Here are detailed methodologies for key experiments related to using and analyzing Lac-Leu in cell culture.

Protocol 1: Assessing Maximum Solubility in a Concentrated Feed

This protocol is adapted from research that tested Lac-Leu in a highly concentrated cell culture feed [1].

  • Materials:
    • This compound sodium salt
    • Customized dry powder feed medium (e.g., a formulation lacking Leucine and Isoleucine)
    • Deionized water
    • NaOH for pH adjustment
    • Turbidimeter (e.g., Turb 550 IR)
    • Osmometer (e.g., Osmomat 3000)
  • Procedure:
    • Reconstitute the dry powder feed medium in water at a high concentration (e.g., 230 g/L or 265 g/L).
    • Gradually add this compound to the liquid feed while agitating.
    • After each addition, mix for 10 minutes and measure the turbidity (in NTU - Nephelometric Turbidity Units) and pH.
    • Continue until saturation is observed (a sharp increase in turbidity).
    • To determine the maximum solubility for a clear solution, add water incrementally to the saturated mixture until the turbidity value falls below 5 NTU.
    • Record the final concentration at which a clear solution is achieved.
Protocol 2: Monitoring Stability in Feed via LC-MS

A targeted Liquid Chromatography-Mass Spectrometry (LC-MS) method can be used to monitor the stability of Lac-Leu in a feed medium over time [1].

  • Materials:
    • Feed samples containing this compound
    • LC-MS system
    • Xselect HSS T3 column (or equivalent)
    • Buffer A: 20 mM ammonium formate / 0.1% formic acid
    • Buffer B: Methanol
  • Procedure:
    • Prepare feed samples with a known concentration of Lac-Leu (e.g., between 10 and 400 pmol on-column).
    • Inject samples onto the LC column maintained at 40°C.
    • Elute using a gradient method at a flow rate of 300 μl/min:
      • Start at 0.1% Buffer B for 2 minutes.
      • Increase linearly to 20% B at 4 minutes.
      • Further increase to 30% B at 6 minutes.
      • Ramp to 80% B at 8 minutes.
    • Use mass spectrometry to detect and quantify this compound levels.
    • Compare peak areas from samples incubated over time against a fresh standard to assess stability.

Troubleshooting Common Issues

While Lac-Leu is stable, your experiments might encounter these related issues:

  • Unexpected Cell Growth Inhibition: If cells are not thriving when Lac-Leu is used, verify that your cell line possesses the intracellular enzymatic machinery (such as the enzyme CNDP2) to cleave Lac-Leu into bioavailable leucine [2] [1].
  • Inconsistent Experimental Results: Ensure that the pH of your feed medium is adjusted to and maintained at a physiological level (e.g., pH 7.0-7.4) after the addition of Lac-Leu salts, as this can affect both solubility and cell health [1].

Mechanism of Action and Experimental Workflow

For your technical documentation, the following diagram illustrates the mechanism of action and a general experimental workflow for implementing this compound in a cell culture process.

cluster_workflow Experimental Workflow for Using this compound cluster_mechanism Key Mechanism: Intracellular Cleavage A Prepare Concentrated Feed B Add this compound A->B C Adjust to pH 7.0 B->C D Feed to Bioreactor C->D E Uptake by CHO Cell D->E D->E feeds F Intracellular Cleavage E->F G Leucine Utilized for Growth & Protein Production F->G Enzyme Enzymes (e.g., CNDP2) Output1 Leucine Enzyme->Output1 Output2 Lactate Enzyme->Output2 Input This compound Input->Enzyme

Frequently Asked Questions (FAQs)

Q: Can this compound completely replace leucine in cell culture media? A: Yes, studies have shown that this compound can successfully replace canonical leucine in feed formulations for various CHO cell lines, supporting growth and recombinant protein production [1].

Q: Why is the high solubility of this compound advantageous? A: It allows for the creation of highly concentrated cell culture media and feed solutions. This is crucial for next-generation bioprocesses, particularly in fed-batch cultures, where delivering high nutrient levels without precipitation is a technical challenge [1] [3].

Q: How do cells use this compound if it's a modified amino acid? A: Cells take up the intact this compound molecule from the media. Once inside the cell, intracellular enzymes cleave it, releasing free, bioavailable leucine which is then used in protein synthesis and other metabolic pathways [1].

References

hydrolysis N-Lactoyl-Leucine enzymatic cleavage

Author: Smolecule Technical Support Team. Date: February 2026

The Cleavage Mechanism of N-Lactoyl-Leucine

This compound (Lac-Leu) is a pseudodipeptide where leucine is conjugated to lactic acid via a peptide bond [1]. In mammalian cells, its primary cleavage is catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) [1] [2].

CNDP2 acts as a reversible hydrolase. It not only cleaves Lac-Leu into its components, L-lactic acid and L-leucine, but can also synthesize it from them through a reverse proteolysis reaction [1]. This reaction reaches an equilibrium, influenced by the local concentrations of lactate and amino acids [1].

The diagram below illustrates this pathway and a general troubleshooting workflow.

lac_leu_cleavage LacLeu This compound (Lac-Leu) CNDP2 Enzyme: CNDP2 LacLeu->CNDP2 Hydrolysis CNDP2->LacLeu Reverse Proteolysis Products L-Lactic Acid + L-Leucine CNDP2->Products Hydrolysis Products->CNDP2 Reverse Proteolysis Problem Observed Problem: No or Incomplete Cleavage Cause1 Possible Cause: Low or Inactive CNDP2 Enzyme Problem->Cause1 Cause2 Possible Cause: Suboptimal Reaction Conditions Problem->Cause2 Action1 Action: Verify enzyme activity with a positive control. Cause1->Action1 Action2 Action: Optimize pH, temperature, and incubation time. Cause2->Action2

Experimental Protocol for Cleavage Assay

This protocol outlines a method to test and validate the cleavage of this compound in a cell-free system, based on established research practices [1].

Objective: To confirm that Lac-Leu is cleaved by the CNDP2 enzyme in a purified system.

Materials:

  • Substrate: Synthesized or commercially obtained this compound sodium salt [3].
  • Enzyme: Recombinant human CNDP2 protein.
  • Reaction Buffer: A standard phosphate buffer (e.g., 50 mM, pH 7.0-7.4) is suitable [1].
  • Detection Instrument: UPLC-MS/MS or HPLC system for separating and quantifying reactants and products [4] [1].

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, combine:
    • Lac-Leu substrate (e.g., 1-5 mM)
    • Recombinant CNDP2 enzyme
    • Reaction buffer
  • Set Up Controls:
    • No-Enzyme Control: Reaction mix without CNDP2.
    • No-Substrate Control: Reaction mix without Lac-Leu.
  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
  • Terminate Reaction: Stop the reaction by heat-inactivating the enzyme (e.g., 5 min at 95°C) or by adding a stop solution like acetonitrile.
  • Analyze: Centrifuge to remove precipitates and analyze the supernatant using UPLC-MS/MS. Monitor for the decrease in Lac-Leu peak and the corresponding increase in leucine and lactic acid peaks [1].

Troubleshooting Guide

Here are common issues and solutions when working with this compound cleavage.

Problem & Possible Cause Recommended Solution
No Cleavage Observed
• Inactive enzyme or loss of activity. • Verify CNDP2 activity with a positive control substrate. Ensure proper storage at -20°C and minimize freeze-thaw cycles.
• Suboptimal reaction conditions (pH, temperature). • Perform the assay at a physiological pH (7.0-7.4) and temperature (37°C) [1].
Incomplete Cleavage
• Reaction did not reach equilibrium or has a low rate. • Increase incubation time. The reaction is an equilibrium, so prolonged incubation may be necessary [1].
• Low enzyme-to-substrate ratio. • Increase the amount of CNDP2 enzyme in the reaction.
Unexpected or No Products
• Substrate or product instability or degradation. • Confirm the identity and purity of your Lac-Leu substrate. Ensure analytical methods (MS) are correctly calibrated for leucine and lactate [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary biological role of cleaving this compound? A1: Cleavage by CNDP2 makes the constituent amino acid (leucine) bioavailable. In bioprocessing, this allows this compound to serve as a highly soluble alternative to free leucine in concentrated cell culture feeds, supporting the production of therapeutic proteins [3].

Q2: Are there other enzymes besides CNDP2 that can cleave Lac-Leu? A2: CNDP2 is the primary mammalian enzyme identified. However, other proteases or peptidases might have activity. For example, carboxypeptidase Y from yeast and certain bacterial enzymes can catalyze similar reactions for other N-lactoyl-amino acids [2].

Q3: How can I confirm that my this compound has been successfully cleaved? A3: The most reliable method is using UPLC-MS/MS [4] [1]. This technique can directly monitor the decrease in the mass-to-charge ratio (m/z) signal for Lac-Leu and the increase in signals for leucine and lactic acid.

Q4: Does the cleavage reaction require any specific cofactors? A4: Based on current research, the hydrolysis reaction catalyzed by CNDP2 does not appear to require additional cofactors beyond a standard buffer system [1].

References

improving recombinant protein yield N-Lactoyl-Leucine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding N-Lactoyl-Leucine and Its Role

Q: What is this compound and why is it used in cell culture?

This compound (Lac-Leu) is a highly soluble, bioavailable derivative of the essential amino acid Leucine. It is used in concentrated cell culture feeds to overcome the low solubility of branched-chain amino acids (BCAAs) like Leucine and Isoleucine, which is a major limitation in developing high-concentration feeds for fed-batch processes [1]. Its primary benefit is enabling more concentrated feed formulations, which can support higher cell densities and improve the overall yield of recombinant proteins, such as monoclonal antibodies [1].

Q: How is this compound metabolized by CHO cells?

CHO cells intracellularly cleave this compound to release canonical, bioavailable Leucine. The mechanism involves the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), which hydrolyzes the compound. The resulting Leucine is then used for protein synthesis or as a metabolic precursor [1].

The following diagram illustrates the pathway of this compound from supplementation to its utilization in a CHO cell:

G Feed Feed Extracellular Extracellular Space Feed->Extracellular Supplementation Uptake Transport into Cell (via specific transporter) Extracellular->Uptake Intracellular Intracellular Cytosol Uptake->Intracellular Cleavage Enzymatic Cleavage by CNDP2 Intracellular->Cleavage Leucine Canonical Leucine Cleavage->Leucine Outcomes Outcomes for Cell Leucine->Outcomes ProteinSynth Protein Synthesis Outcomes->ProteinSynth MetabolicPrecursor Metabolic Precursor Outcomes->MetabolicPrecursor

Key Data and Performance

Q: What are the solubility advantages of this compound?

The core advantage of Lac-Leu is its significantly higher solubility compared to Leucine, which allows for the preparation of much more concentrated feed solutions [1].

Table 1: Solubility Comparison of Leucine and this compound in Water at 25°C [1]

Compound Maximum Solubility (g/kg water) pH of Saturated Solution
L-Leucine 22.1 6.0
This compound (sodium salt) 313.7 7.5

In a practical test, a standard feed formulation containing Leucine and Isoleucine reached its solubility limit at 230 g/L. In contrast, an equivalent feed using Lac-Leu and Lac-Isoleucine could be concentrated up to 265 g/L while remaining clear, demonstrating a direct benefit for process intensification [1].

Q: Does using this compound impact final protein yield and quality?

Yes, studies show that replacing Leucine with Lac-Leu in feed formulations can maintain or even improve process performance [1]:

  • Cell Growth and Viability: Fed-batch cultures using CHO cells showed that feeds with Lac-Leu supported equivalent or superior peak viable cell density (VCD) and culture longevity compared to standard feeds [1].
  • Product Titer: The integral of viable cell concentration (IVC), a key indicator of overall culture productivity, was comparable between processes using Lac-Leu and those using standard Leucine. This confirms that the derivative effectively supports recombinant protein production [1].
  • Product Quality: Critical Quality Attributes (CQAs) of the produced monoclonal antibodies, such as aggregate levels, charge variant distribution, and glycan profiles, were comparable between the control and Lac-Leu conditions, indicating no detrimental effect on product quality [1].

Experimental Protocol

Q: What is a standard protocol for evaluating this compound in a fed-batch process?

Below is a generalized workflow for testing Lac-Leu in a CHO cell fed-batch culture.

Table 2: Experimental Workflow for Evaluating this compound

Stage Action Key Parameters & Notes
1. Feed Preparation Prepare a concentrated basal feed (e.g., >200 g/L) that lacks Leucine and Isoleucine. Supplement it with this compound and N-Lactoyl-Isoleucine. Confirm the solution is clear (turbidity < 5 NTU). Adjust pH to 7.0 if necessary. Filter-sterilize [1].
2. Cell Culture Inoculation Inoculate CHO cells expressing the recombinant protein of interest into a suitable basal medium in a bioreactor or shake flask. Standard seeding density (e.g., 0.3 - 0.5 x 10^6 cells/mL). Set to standard culture conditions (37°C, pH 7.0-7.2, dissolved oxygen ~30-50%) [2].
3. Feeding Strategy Begin feeding according to a predefined strategy once nutrients from the basal medium begin to deplete (typically from day 3 onwards). Common strategies: bolus feeding daily or continuous feeding. The control group receives a standard feed with Leucine/Isoleucine [2] [1].
4. Process Monitoring Monitor cell growth, viability, and metabolite levels throughout the run. Daily samples for: Viable Cell Density (VCD), Viability, Metabolites (glucose, lactate, ammonium). Use Raman spectroscopy or LC-MS for advanced monitoring [2] [1].
5. Harvest & Analysis Harvest the culture when viability drops below a threshold (e.g., 70-80%). Centrifuge to remove cells. Analyze the supernatant for: Product Titer (e.g., Protein A HPLC), Product Quality (SEC for aggregates, CEX for charge variants, LC-MS for glycosylation) [1].

Troubleshooting Common Issues

Q: What are common challenges when using this compound and how can they be addressed?

Table 3: Troubleshooting Guide for this compound

Problem Potential Cause Solution / Investigation
Reduced Cell Growth or Productivity The specific cell line may have low efficiency in cleaving Lac-Leu. Confirm the bioavailability by measuring the consumption of Lac-Leu from the medium via LC-MS and the corresponding appearance of Leucine [1].
Suboptimal feeding strategy. Titrate the feed amount and adjust the feeding start point. Ensure other nutrients are not limiting.
Unexpected Metabolic Byproduct Accumulation Alterations in central carbon metabolism due to the lactoyl moiety. Closely monitor lactate levels. The lactoyl group is metabolized and should not lead to lactate accumulation under well-controlled conditions [1].
Inconsistent Product Quality Process parameters other than the feed are causing variation. Strictly control bioreactor environmental parameters (pH, pCO2, temperature), as these are known to strongly impact quality attributes [2]. Compare quality data rigorously against the control condition.

Key Considerations for Implementation

When integrating this compound into a process, keep these points in mind:

  • Linearity is Not Guaranteed: The performance benefit may vary between different CHO cell lines (e.g., CHOK1, CHO-DG44, CHOZN) and for different recombinant products (mAbs vs. fusion proteins). Always run a small-scale evaluation first [1].
  • Combination with Other Strategies: Using highly soluble derivatives like Lac-Leu is part of a broader Process Intensification (PI) strategy. It can be combined with other approaches like optimizing temperature shift, perfusion seed trains, or enhanced feeding strategies to achieve even greater yields [2].
  • Regulatory Strategy: For therapeutic protein production, a well-defined regulatory strategy is needed. This includes demonstrating the absence of the N-Lactoyl derivative in the final purified drug substance, which studies have shown to be the case [1].

References

Experimental Protocol for Lac-Leu Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is adapted from techniques used for similar N-lactoyl amino acids and branched-chain amino acids in biological samples [1] [2].

1. Sample Preparation

  • Sample Type: Plasma, serum, or cell culture media.
  • Volume: Use a small sample volume of 20 µL [1] [2].
  • Internal Standard (ISTD): Employ a stable isotopically labeled analog for optimal accuracy. For instance, d5-Lac-Phe was used as an ISTD for a similar N-lactoyl amino acid assay [1].
  • Protein Precipitation: Add an extraction solvent (e.g., methanol or acetonitrile) containing the ISTD to your sample.
  • Processing: Shake the mixture, then filter the supernatant using a 96-well format plate with positive pressure for high-throughput processing [2].

2. LC-MS/MS Analysis

  • Chromatography:
    • Column: Use a reverse-phase C18 column (e.g., Waters Xselect HSS T3) [3].
    • Mobile Phase: Buffer A: 20 mM ammonium formate with 0.1% formic acid; Buffer B: Methanol [3].
    • Gradient: Employ a gradient elution. Start with a low concentration of B (e.g., 0.1%), increase linearly to 20-30% B over several minutes, then ramp to a high percentage (e.g., 80%) for a column wash [3].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive ion mode [4] [2].
    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Monitor specific precursor-to-product ion transitions for Lac-Leu and its internal standard [4] [5].

3. Data Quantification

  • Use the internal standard method for relative quantification [1] [5].
  • Calculate the peak area ratio of Lac-Leu to the internal standard.
  • Plot this ratio against a series of known concentrations in a calibration curve to determine the concentration in your unknown samples.

Key Method Validation Parameters

For a method to be considered reliable, it should meet accepted validation standards. The table below summarizes typical targets based on FDA and CLSI guidelines [1] [2].

Validation Parameter Target Performance Application Note
Precision < 10% (Relative Standard Deviation) Aim for within 4-10% for clinical assays [2].
Accuracy < 10% deviation from true value Reported accuracy for validated methods is within 7% [1].
Linearity & Working Range Linear from LLOQ to ULOQ The specific range (e.g., 2–1500 µM for BCAAs) depends on the application [2].
Limit of Quantification (LOQ) Signal-to-noise ratio > 10 The lowest standard with precision <20% [2].
Stability Stable under storage/processing conditions e.g., >28 days at -20°C and 20°C for Lac-Phe in DBS cards [1].
Recovery Consistent and high Assessed by comparing extracted vs. unextracted samples [1].

Troubleshooting Common LC-MS/MS Issues

Here are solutions to some frequently encountered problems.

Issue Possible Cause Troubleshooting Steps

| Low Sensitivity | 1. Ion source contamination 2. Suboptimal MRM transition 3. High background noise | 1. Clean ion source and cone. 2. Re-optimize MS parameters via direct infusion. 3. Improve chromatographic separation to reduce co-elution [5]. | | Poor Chromatography | 1. Column degradation 2. Inadequate separation of isomers | 1. Replace or regenerate the column. 2. Test different columns (e.g., mixed-mode) to separate similar compounds [2]. | | Inaccurate Quantification | 1. Incorrect internal standard 2. Matrix effects 3. Calibration curve issues | 1. Use a stable isotopically labeled internal standard [1]. 2. Use matrix-matched standards or ensure efficient sample cleanup [2]. 3. Ensure fresh curve with a proper fitting model. |

Workflow for Method Development & Troubleshooting

The following diagram outlines a logical pathway for developing and validating your LC-MS/MS method, incorporating key decision points from the troubleshooting guide.

Start Start: LC-MS/MS Method SamplePrep Sample Preparation Start->SamplePrep LCAnalysis LC Analysis SamplePrep->LCAnalysis MSAnalysis MS Analysis LCAnalysis->MSAnalysis DataQuant Data Quantification MSAnalysis->DataQuant LowSignal Low Sensitivity? DataQuant->LowSignal PoorPeak Poor Chromatography? DataQuant->PoorPeak Inaccurate Inaccurate Results? DataQuant->Inaccurate Validation Method Validation DataQuant->Validation TS1 Clean ion source Re-optimize MRM LowSignal->TS1 TS2 Replace/regenerate column Test mixed-mode column PoorPeak->TS2 TS3 Use isotopic ISTD Check matrix effects Inaccurate->TS3 TS1->SamplePrep Re-check TS2->LCAnalysis Re-check TS3->DataQuant Re-check

References

analyzing N-Lactoyl-Leucine in metabolomics studies

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview: N-Lactoyl-Leucine

Q1: What is this compound and why is it relevant in bioprocessing and metabolism? this compound (Lac-Leu) is a modified amino acid formed by the conjugation of leucine with lactic acid [1]. Its key characteristics and relevance are:

  • High Solubility: It serves as a highly soluble, bioavailable alternative to canonical leucine in concentrated cell culture media, helping to overcome solubility limitations that often challenge fed-batch bioprocesses for producing therapeutic proteins [1].
  • Bioavailability: Studies on Chinese Hamster Ovary (CHO) cells show that Lac-Leu is cleaved intracellularly by enzymes like cytosolic nonspecific dipeptidase 2 (CNDP2), releasing bioavailable leucine for protein synthesis or metabolic processes [1] [2].
  • Potential Biomarker: Emerging research indicates that N-Lactoyl amino acids, including Lac-Leu and N-lactoyl phenylalanine (Lac-Phe), may serve as biomarkers for metabolic states. Elevated serum levels are associated with lower responsiveness to aerobic exercise, potentially indicating rapid muscle fatigue [2].

Experimental Protocols & Data Analysis

Q2: What is a detailed methodology for quantifying this compound using LC-MS? The following protocol is adapted from published research [1].

  • Sample Preparation: Precipitate proteins from cell culture media or serum samples using cold methanol or acetonitrile. Centrifuge and collect the supernatant for analysis.
  • LC-MS Configuration:
    • Chromatography: Use a reversed-phase column (e.g., Xselect HSS T3, 2.1 × 150 mm, 3.5 μm). Maintain the column temperature at 40°C.
    • Mobile Phase: Employ a gradient between:
      • Buffer A: 20 mM ammonium formate with 0.1% formic acid.
      • Buffer B: Methanol.
    • Gradient Program: | Time (min) | % Buffer B | | :--- | :--- | | 0 - 2 | 0.1% | | 2 - 4 | 0.1% to 20% | | 4 - 6 | 20% to 30% | | 6 - 8 | 30% to 80% |
    • Flow Rate: 300 μL/min.
    • Mass Spectrometry: Use electrospray ionization (ESI) in positive or negative mode, depending on optimization. A targeted MS/MS method is recommended for higher sensitivity and specificity.
  • Data Processing: Integrate chromatographic peaks. Quantify Lac-Leu by comparing the peak area against a calibration curve constructed from authentic standard solutions [1].

Q3: What are the key solubility properties of this compound? The sodium salt form of this compound offers significantly enhanced solubility, which is critical for formulating concentrated feeds [1]. The table below summarizes its solubility compared to standard leucine.

Property This compound (Sodium Salt) Canonical Leucine
Solubility in Water Highly soluble; precise value not listed, but allows for concentrated solutions exceeding 125 g/L total nutrients at pH 7.0 [1]. Low solubility, often a limiting factor in concentrated media [1].
Performance in Cell Culture Feed Enables formulation of highly concentrated feeds (e.g., 230-265 g/L) without precipitation issues [1]. Limits the maximum concentration of cell culture media due to low solubility [1].
Bioavailability Bioavailable for various CHO cell lines; intracellularly cleaved to release leucine [1]. Directly bioavailable.

Q4: What is the workflow for a metabolomics study involving this compound? The general metabolomics analysis workflow can be applied to Lac-Leu studies [3]. The diagram below outlines the key stages.

workflow Start Sample Collection (Serum, Cell Culture) Prep Sample Preparation (Protein Precipitation) Start->Prep Analysis LC-MS/MS Analysis Prep->Analysis DataProc Data Preprocessing (Peak Detection, Alignment, Normalization) Analysis->DataProc Stat Statistical Analysis & Compound Identification DataProc->Stat Interp Biological Interpretation Stat->Interp

Troubleshooting Common Issues

Q5: Our LC-MS data for this compound has high noise or poor peak shape. What should we check?

  • Problem: Column degradation or contamination.
    • Solution: Regularly flush and re-equilibrate your U/HPLC column. Use a guard column to protect the analytical column from matrix effects in biological samples.
  • Problem: Inefficient ionization or source contamination.
    • Solution: Clean the MS ion source according to the manufacturer's guidelines. Optimize ESI parameters (e.g., capillary voltage, source temperature) for Lac-Leu using the pure standard.
  • Problem: Poor chromatographic separation.
    • Solution: Adjust the LC gradient program. A slower gradient ramp around the expected retention time of Lac-Leu can improve separation from co-eluting compounds [1] [3].

Q6: We suspect instability of this compound in our samples or feed media. How can we assess and improve stability?

  • Assessment: Prepare quality control (QC) samples at low, mid, and high concentrations. Analyze them repeatedly over the course of your run sequence. An increasing or decreasing trend in the measured response of Lac-Leu indicates instability [3].
  • Stability Improvement:
    • Storage: Keep processed samples in the autosampler at 4°C and store long-term samples at -80°C.
    • Solution pH: The stability of Lac-Leu in cell culture feeds was confirmed at pH 7.0 [1]. Avoid storing solutions at extreme pH levels.
    • Use Stable Isotopes: If available, use a stable isotope-labeled internal standard (e.g., D₃- or ¹³C-Lac-Leu) to correct for any analyte degradation during analysis [3].

Q7: How do we interpret the biological significance of altered this compound levels?

  • Context is Key: The interpretation depends heavily on your experimental model.
    • In a bioprocess context, rising levels of Lac-Leu in the media might indicate feed supplementation, while decreasing levels could suggest cellular uptake and cleavage [1].
    • In a clinical or physiological context (e.g., an exercise study), elevated serum levels of N-lactoyl amino acids have been associated with lower improvement in aerobic capacity and a lower percentage of slow-twitch muscle fibers [2].
  • Multi-omics Integration: For deeper insight, integrate your metabolomics data with other data types. For example, measuring the gene expression of CNDP2, the enzyme that synthesizes Lac-Leu and other N-lactoyl amino acids, can provide mechanistic support for your findings [2]. Tools like Metaboverse can automate the discovery of such complex, multi-omics regulatory patterns [4].

Key Takeaways

  • Primary Application: this compound is primarily used as a high-solubility source of leucine in concentrated cell culture media for biopharmaceutical production [1].
  • Emerging Role: It is part of a broader class of N-lactoyl amino acids being investigated as potential biomarkers for metabolic efficiency and muscle physiology [2].
  • Robust Measurement: It can be reliably quantified using standard LC-MS/MS metabolomics methods with appropriate sample preparation and chromatographic conditions [1] [3].

References

overcoming low solubility branched-chain amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Why BCAA Solubility is a Formulation Hurdle

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential nutrients with significant roles in protein synthesis and metabolic regulation [1]. Their inherent low solubility in water limits absorption in the gastrointestinal tract and reduces overall bioavailability, which is a major obstacle in developing effective liquid or high-concentration products [2] [3]. Overcoming this is crucial for enhancing the efficacy of BCAA-based supplements, functional foods, and pharmaceuticals.

Established Solubilization Strategies & Performance Data

Multiple technologies can significantly improve BCAA solubility. The table below summarizes the most effective approaches.

Technology Mechanism of Action Key Findings & Performance Stabilizers Evaluated
Nanosuspension via High-Pressure Homogenization Reduces particle size to nanoscale, increasing surface area-to-volume ratio [3]. Initial solubility of 5% BCAA solution maintained at 97% after 20 days with Tween 80 [3]. Tween 80, Span 80, Carrageenan, OSA-Starch, Soy Protein Isolate, Whey Protein Isolate [2] [3]
Stabilizer Addition Prevents crystal growth and particle aggregation via steric and/or electrostatic stabilization [2]. Hydrophilic stabilizers (Tween 80) are more effective than lipophilic ones (Span 80) in maintaining long-term colloidal stability [3].
Enzymatic Treatment Uses proteolytic enzymes to cleave specific peptide bonds, creating smaller, more soluble protein fragments [4]. Achieves >90% protein purity; enhances digestibility, reduces bitter off-flavors, and improves solubility across a wider pH range [4]. (Primarily for protein isolates containing BCAAs)
Temperature-Controlled Processes Applies heat to increase solubility in solvents, used in techniques like spray drying to create amorphous solid dispersions [5]. Temperature shift process increased throughput 8- to 14-fold for a model compound, making commercial production economically viable [5]. (Process-based, not requiring a specific stabilizer)

Detailed Experimental Protocols

Protocol 1: Creating Nanosuspended BCAAs with High-Pressure Homogenization

This protocol is adapted from peer-reviewed studies to create a stable, high-solubility BCAA nanosuspension [2] [3].

Objective: To prepare a nanosuspension of BCAAs (in a 2:1:1 ratio of Leucine:Isoleucine:Valine) with enhanced solubility and colloidal stability.

Materials:

  • BCAAs (Food/Pharmaceutical Grade)
  • Stabilizer (e.g., Tween 80, Soy Protein Isolate, Whey Protein Isolate)
  • 10 mM Phosphate Buffer (pH 6)
  • High-Pressure Homogenizer (e.g., Micronox MN400BF or equivalent)

Method:

  • Preparation of Stabilizer Solution: Dissolve the selected stabilizer in 10 mM phosphate buffer using a magnetic stirrer.
  • Suspension Formulation: Add the BCAA mixture to the stabilizer solution to achieve a final concentration of 5% (w/v). Stir the suspension for 2 hours at 25°C to ensure proper wetting.
  • Pre-homogenization Heating: Pre-heat the coarse suspension to 70°C.
  • High-Pressure Homogenization: Process the heated suspension through the high-pressure homogenizer for 5 cycles at 100 MPa. Maintain the solution temperature at 70°C throughout the process.
  • Storage and Analysis: Store the freshly prepared nanosuspension in sealed containers at 25°C. Monitor solubility and colloidal stability over time (e.g., for 20 days).

Quality Control:

  • Solubility Measurement: Sample the suspension from the upper layer, filter through a 0.02 µm syringe filter, and analyze the dissolved BCAA concentration using a validated method (e.g., UV absorbance of a ninhydrin reaction product) [3].
  • Colloidal Stability: Use a light-scattering-based optical analyzer (e.g., Turbiscan) to monitor particle migration and size distribution changes over time by measuring transmission and backscattering profiles [2] [3].

workflow Start Prepare Stabilizer Solution A Formulate 5% (w/v) BCAA Suspension Start->A B Stir for 2 hours at 25°C A->B C Pre-heat Suspension to 70°C B->C D High-Pressure Homogenization (5 cycles at 100 MPa, 70°C) C->D E Nanosuspension Storage & Analysis D->E

Protocol 2: Enhancing Solubility for Amorphous Solid Dispersion (ASD) Manufacturing

This protocol is inspired by advanced spray-drying techniques used for poorly soluble compounds, which can be adapted for BCAA encapsulation [5].

Objective: To increase the solubility of BCAAs in a spray-drying solution for the production of an amorphous solid dispersion, thereby improving commercial throughput.

Materials:

  • BCAAs
  • Spray-drying polymer (e.g., HPMC, PVPVA)
  • Organic solvent (e.g., Methanol, Acetone)
  • Volatile acid or base (e.g., Acetic Acid, Ammonia) - if the compound is ionizable
  • Jacketed heating tank or inline heat exchanger
  • Spray dryer with a pressure swirl or flash nozzle

Method:

  • Standard Process Challenge: Attempt to dissolve BCAAs and polymer in the organic solvent at room temperature (25°C). Note the low, economically unviable drug concentration.
  • Apply Heat via Temperature Shift:
    • Use a jacketed tank or inline heat exchanger to rapidly raise the solution temperature significantly (e.g., to 130°C for the case study compound) [5].
    • This temperature is above the boiling point of the solvent, causing the drug to dissolve completely.
  • Flash Atomization: Immediately pump the superheated solution into the spray-drying chamber through a flash nozzle. The sudden pressure drop causes the solvent to flash off, kinetically trapping the BCAAs in an amorphous state within the polymer matrix.
  • Alternative: Volatile Aids: For ionizable compounds, add a volatile agent (e.g., Acetic Acid for weak bases, Ammonia for weak acids) to ionize the BCAA and increase its solubility in the solvent 10- to 40-fold. The volatile aid is removed during drying, regenerating the native BCAA form [5].

Mechanisms of Stabilization: How the Solutions Work

Understanding the science behind these protocols is key to troubleshooting.

mechanisms Problem Low BCAA Solubility Approach1 Nanosuspension Approach Problem->Approach1 Approach2 Stabilizer Addition Problem->Approach2 Approach3 Amorphous Solid Dispersion Problem->Approach3 Mech1 Particle Size Reduction Approach1->Mech1 Result1 Increased Surface Area Higher Saturation Solubility Mech1->Result1 Mech2 Steric Hindrance Approach2->Mech2 Mech3 Electrostatic Repulsion Approach2->Mech3 Result2 Prevents Ostwald Ripening & Particle Aggregation Mech2->Result2 Mech3->Result2 Mech4 Kinetic Trapping in Amorphous State Approach3->Mech4 Result3 Higher Apparent Solubility & Faster Dissolution Mech4->Result3

  • Nanosuspension & Stabilizers: High-pressure homogenization breaks down coarse BCAA particles. The increased surface energy makes the system prone to Ostwald ripening, where larger particles grow at the expense of smaller ones. Stabilizers like Tween 80 or proteins adsorb onto the nanoparticle surface, creating a physical or charged barrier that prevents aggregation and crystal growth, ensuring long-term stability [2] [3].
  • Amorphous Solid Dispersions (ASDs): Crystalline BCAAs have a regular, low-energy structure, which limits their dissolution rate. Technologies like spray drying create an amorphous state where molecules are randomly arranged. This disordered state has a higher free energy, leading to a much higher apparent solubility and faster dissolution compared to the crystalline form [5].

Future Outlook: AI and Advanced Formulation

References

N-Lactoyl-Leucine Cleavage: Mechanism & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

For researchers using N-Lactoyl-Leucine in cell culture, here is a guide to the core mechanism and common issues.

Aspect Key Findings & Applications
Intracellular Cleavage Mechanism Hydrolyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) to release canonical leucine and lactate [1] [2].
Primary Application Used as a highly soluble, bioavailable alternative to canonical leucine in concentrated cell culture media for producing therapeutic proteins in CHO cells [1] [3].

| Key Experimental Evidence | • Cell-based studies: CHO cells successfully cleaved and utilized this compound for antibody production [1]. • Enzyme activity: Cleavage occurs intracellularly; incubation with plasma alone does not yield leucine [2]. | | Common "Issue" (Expected Outcome) | Rapid depletion of this compound from culture media indicates successful cellular uptake and cleavage, not compound instability [1]. |

Experimental Protocols for Verification

If you need to verify the cleavage activity or troubleshoot an experiment, here are key methodologies from the literature.

Protocol 1: Monitoring Cleavage in Cell Culture via LC-MS/MS

This method is used to track the consumption of this compound and the appearance of leucine in cell culture systems [1].

  • Sample Preparation: Collect cell culture media samples at various time points. Deproteinize the samples, for example, by using organic solvents like methanol or acetonitrile, followed by centrifugation.
  • LC-MS/MS Analysis:
    • Column: Xselect HSS T3 (Waters, 3.5 μm, 2.1 × 150 mm) maintained at 40°C [1].
    • Mobile Phase: Buffer A: 20 mM ammonium formate with 0.1% formic acid; Buffer B: Methanol [1].
    • Gradient: Start at 0.1% B for 2 min, increase linearly to 20% B at 4 min, then to 30% B at 6 min, and finally to 80% B at 8 min [1].
    • Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and canonical leucine.
Protocol 2: Validating Cleavage with Dried Blood Spot (DBS) Analysis

While developed for N-Lactoyl-Phenylalanine in blood, this robust LC-MS/MS method can be adapted for other N-Lactoyl-Amino acids, including Leucine, in various biological matrices [4].

  • Sample Collection: Collect 20 µL of capillary blood and spot it onto a specialized cellulose card (e.g., QIAcard FTA DMPK-C) [4].
  • Sample Elution: Punch out a disc from the dried blood spot and elute the metabolites.
  • LC-MS/MS Analysis:
    • The method was validated for precision (<8%) and accuracy (<7%) within a working range of 0–100 ng/mL [4].
    • Analytes are stable on the DBS cards for over 28 days at both -20°C and 20°C [4].
  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., d5-Lac-Phe) for accurate quantification [4].

Visualizing the Intracellular Pathway

The following diagram illustrates the intracellular cleavage mechanism of this compound based on current research.

G lightblue lightblue lightred lightred lightyellow lightyellow lightgreen lightgreen LacLeu_Media This compound (in media) Uptake Cellular Uptake (Transport Mechanism) LacLeu_Media->Uptake LacLeu_Cytosol This compound (in cytosol) Uptake->LacLeu_Cytosol CNDP2 Enzyme: CNDP2 (Cytosolic Nonspecific Dipeptidase 2) LacLeu_Cytosol->CNDP2 Cleavage Hydrolytic Cleavage CNDP2->Cleavage Products Cleavage Products Cleavage->Products Leucine Canonical Leucine Products->Leucine Lactate Lactate Products->Lactate Utilization Utilization for: • Protein Synthesis • Metabolic Pathways Leucine->Utilization

Frequently Asked Questions (FAQs)

Q1: Is the cleavage of this compound an intracellular or extracellular process? The cleavage is primarily intracellular. Evidence shows that incubating this compound with cell-free plasma does not result in significant cleavage; the process requires the presence of cells and their intracellular enzymatic machinery [2].

Q2: What is the main enzyme responsible for cleaving this compound? Current research identifies cytosolic nonspecific dipeptidase 2 (CNDP2) as the principal enzyme catalyzing the hydrolysis of this compound into leucine and lactate [1] [2].

Q3: My cell culture experiments show rapid depletion of this compound. Is this a problem? No, this is typically the expected and desired outcome. The rapid consumption of this compound from the media indicates successful cellular uptake and intracellular cleavage, confirming its bioavailability as a source of leucine for your cells [1].

Q4: Can I use this compound in cultures of non-CHO cells (e.g., HEK293)? While the foundational studies were performed in CHO cells [1], the CNDP2 enzyme is ubiquitous in mammalian tissues [2]. It is therefore likely that other mammalian cell lines can also cleave and utilize this compound, but this should be validated empirically for your specific cell type.

References

comparing N-Lactoyl amino acids as metabolic biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Understanding N-Lactoyl Amino Acids (Lac-AAs)

N-Lactoyl amino acids (Lac-AAs) are a class of metabolites formed by the enzymatic conjugation of lactate to an amino acid via a peptide bond [1]. They have gained significant attention as emerging biomarkers due to their ubiquitous presence in biological systems and correlation with various physiological states and diseases [1].

Lac-Phe (N-lactoyl phenylalanine) is the most abundant and well-studied member, often used as a surrogate for understanding the entire Lac-AA family [1] [2]. The table below summarizes its key characteristics and how it compares to general Lac-AAs.

Feature N-Lactoyl Phenylalanine (Lac-Phe) Other N-Lactoyl Amino Acids (Lac-AAs)
Role as Biomarker Surrogate biomarker for the Lac-AA family; most extensively researched [1] [2] Act as a cohesive metabolite family; strong positive correlations with each other [1]
Physiological Roles Exercise-induced appetite suppression, body weight regulation [1] [2] Involved in energy metabolism; roles in various biochemical processes [1]
Disease Associations Insulin resistance, type 2 diabetes, mitochondrial disorders, septic shock, rosacea [1] [3] [2] Associated with mitochondrial disorders, type 2 diabetes, phenylketonuria, cancer [1]
Biosynthetic Enzyme Principally synthesized by cytosolic nonspecific dipeptidase 2 (CNDP2) [1] Synthesized via CNDP2-catalyzed reverse proteolysis [1]
Potential Adverse Effects Disrupts insulin signaling, impairs mitochondrial respiration, stimulates pro-inflammatory cytokines (at high/supraphysiological concentrations) [2] Adverse effects are less characterized but inferred from Lac-Phe studies [2]

Key Experimental Data and Biomarker Performance

Research has quantified Lac-AA levels in different conditions, highlighting their value as metabolic biomarkers. The following table summarizes key experimental findings on their performance.

Condition / Intervention Change in Lac-AA Levels Associated Experimental Model / Study Type Key Findings & Interpretation
Strenuous Exercise [1] [3] Increased (Lac-Phe) Human cohort studies, murine models Lac-Phe is an exercise-inducible metabolite. Higher baseline levels may correlate with lower aerobic fitness improvement [3].
Metformin Treatment [1] [2] Increased (Lac-Phe) Diet-induced obese mice, human mediation analysis Mediates metformin's weight-loss effect. An injection of 50 mg/kg in mice raised blood levels to ~170 µM [2].
Type 2 Diabetes [1] [2] Elevated (Lac-AAs) Human observational studies, Mendelian Randomization Lac-AA levels are higher in diabetic vs. non-diabetic individuals and may mediate disease progression [1] [2].
Poor Exercise Response [3] Elevated (Lac-AAs, esp. Lac-Phe) Human cohort of lean/overweight young women Low responders to aerobic exercise had higher serum levels of Lac-AAs. CNDP2 gene expression negatively correlated with slow-twitch muscle fibers [3].
Septic Shock [1] Elevated (Lac-Phe) Human studies Circulating Lac-Phe can predict mortality in patients with septic shock [1].

Detailed Experimental Protocols

To ensure the reproducibility of Lac-AA research, here are the detailed methodologies from key studies.

  • Protocol 1: Assessing Lac-Phe's Impact on Insulin Signaling *In Vitro* [2]

    • Cell Models: Use differentiated C2C12 myotubes (skeletal muscle model) and HepG2 cells (liver model).
    • Treatment:
      • Serum-starve cells for 2 hours.
      • Pre-treat with Lac-Phe (0.5-1 mM) for 1 hour.
      • Stimulate with 100 nM insulin for 10 minutes.
    • Sample Collection & Analysis: Lyse cells and extract protein. Use a multiplex immunoassay (e.g., Bio-Plex Pro Cell Signaling Akt Panel) to detect phosphorylation changes in key proteins like Akt (Ser473), IRS-1, and GSK-3.
  • Protocol 2: Measuring the Exercise Response of Lac-AAs in Human Subjects [3]

    • Study Population: Recruit cohorts (e.g., lean and overweight young women) not engaged in regular physical activity.
    • Intervention: Conduct a controlled aerobic exercise program (e.g., 3 days/week for 4-8 weeks) following ACSM/AHA guidelines.
    • Functional Assessment: Perform a 6-minute walking test (6-MWT) pre- and post-intervention to calculate the change in distance (Δ6-MWD).
    • Sample & Data Analysis:
      • Collect fasting blood serum samples.
      • Perform untargeted metabolomics analysis (e.g., using Metabolon's platform) on the samples.
      • Use statistical models (e.g., OPLS, linear regression) to correlate metabolite levels, including Lac-AAs, with Δ6-MWD tertiles.

Mechanisms of Action and Signaling Pathways

The biological roles of Lac-AAs are an active area of research. The following diagram synthesizes the key signaling pathways and biological effects associated with Lac-Phe, based on current literature.

lac_pea_pathway Precursors Precursors Synthesis Synthesis LacPhe LacPhe AppetiteSuppression Appetite Suppression & Weight Loss LacPhe->AppetiteSuppression Exercise Metformin AdverseEffects Potential Adverse Effects LacPhe->AdverseEffects High/Supraphysiological Concentrations CNDP2 CNDP2 CNDP2->LacPhe Synthesis DisruptedIIS Disrupted Insulin Signaling AdverseEffects->DisruptedIIS InflammatoryCytokines ↑ Pro-inflammatory Cytokines AdverseEffects->InflammatoryCytokines ImpairedRespiration Impaired Mitochondrial Respiration AdverseEffects->ImpairedRespiration Lactate Lactate Lactate->CNDP2 Precursors Phenylalanine Phenylalanine Phenylalanine->CNDP2 Precursors

Therapeutic Potential and Applications

The manipulation of Lac-AA pathways presents both opportunities and challenges for drug development.

  • Therapeutic Promise: Lac-Phe is recognized for its appetite-suppressing and anti-obesity effects. Its role in mediating metformin-induced weight loss has made it a candidate for therapeutic development in metabolic diseases [1] [2].
  • Important Caveats and Risks: Recent studies sound a note of caution. At high, supraphysiological concentrations (such as those used in intraperitoneal injections in mouse studies), Lac-Phe has been shown to disrupt insulin signaling in muscle and liver cells, promote inflammation, and impair mitochondrial function [2]. This highlights a critical need for thorough risk assessment and careful dose optimization if Lac-AAs are to be developed as therapeutics.
  • Drug Development Context: This research occurs within a growing market for amino acid metabolism drugs, driven by advances in personalized medicine and the need to treat metabolic disorders [4]. Metabolomics technologies are pivotal in this process, enabling biomarker discovery, understanding drug mechanisms of action, and predicting patient response [5] [6] [7].

Conclusion and Future Directions

  • For Biomarker Use: Lac-AAs show strong potential, especially in monitoring metabolic health and exercise response.
  • For Therapeutic Development: The path is more nuanced. While their physiological roles are appealing, the potential adverse effects at high concentrations cannot be overlooked.

Future work should focus on:

  • Establishing standardized protocols for Lac-AA measurement across laboratories.
  • Conducting long-term in vivo studies to define safe and effective therapeutic windows.
  • Exploring the individual roles of different Lac-AA family members beyond Lac-Phe.

References

N-Lactoyl-Leucine effect final protein quality

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Leucine vs. N-Lactoyl-Leucine

The table below summarizes the core differences and performance of this compound compared to its canonical form, based on a key study using Chinese Hamster Ovary (CHO) cells for protein production [1].

Feature Canonical Leucine This compound (Sodium Salt)
Solubility Low solubility in concentrated cell culture media, limiting process development [1]. High solubility; enables highly concentrated cell culture media formulations [1].
Bioavailability Readily bioavailable for CHO cells [1]. Bioavailable for various CHO cell lines; requires intracellular enzymatic cleavage to release leucine [1].
Effect on Final Protein Quality Benchmark for quality. Produces recombinant proteins (mAbs, fusion proteins) with comparable quality to canonical leucine [1].
Primary Application Benefit Standard amino acid for cell culture. Enables high-yield, next-generation fed-batch bioprocesses by overcoming solubility bottlenecks [1].
Mechanism of Action Directly used by cells for protein synthesis and as metabolic precursor [1]. Acts as a prodrug; is cleaved inside the cell by CNDP2 enzyme to release bioactive leucine [1].

Experimental Evidence on Protein Quality

  • Experimental Model: The study used multiple CHO cell lines producing three different monoclonal antibodies (mAbs) and two different fusion proteins.
  • Methodology: Cells were cultivated in fed-batch processes where the feed media contained either canonical leucine and isoleucine or their N-lactoyl counterparts (sodium salts). The resulting recombinant proteins were then analyzed.
  • Key Finding: The study explicitly states that "The quality of the final recombinant protein was studied in bioprocesses using the derivatives..." and concluded that the N-lactoyl amino acids are suitable for the production of therapeutic proteins, implying no negative impact on critical quality attributes [1].

Detailed Experimental Workflow

For replication and deeper understanding, here is the detailed methodology from the key study [1]:

  • Cell Lines: Five different CHO cell lines (CHOK1, CHODG44, CHOZN) producing three mAbs and two fusion proteins.
  • Feed Formulation: A concentrated feed (e.g., Cellvento 4Feed) was used, in which canonical leucine and isoleucine were completely replaced by their N-lactoyl derivatives.
  • Process: Fed-batch cell culture processes were run. The cell culture performance (viability, productivity) and the quality attributes of the harvested recombinant proteins were analyzed.
  • Mechanism Investigation: The intracellular cleavage of this compound was studied, identifying the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) as responsible for hydrolyzing the compound into free leucine and lactate, making the leucine available for protein synthesis [1].

Mechanism of Action and Pathway

The following diagram illustrates the pathway by which this compound is processed within a CHO cell to support protein synthesis without compromising quality [1].

G Extracellular Extracellular Space Intracellular Intracellular Space Cytosol Cytosol LacLeu_Ext This compound Transport Transport into Cell LacLeu_Ext->Transport 1. Uptake LacLeu_Int This compound Transport->LacLeu_Int CNDP2 Enzyme: CNDP2 LacLeu_Int->CNDP2 2. Cleavage FreeLeu Free Leucine CNDP2->FreeLeu 3. Releases mTOR mTOR Signaling Pathway FreeLeu->mTOR 4. Activates ProteinSynth Protein Synthesis mTOR->ProteinSynth FinalProtein Final Recombinant Protein (High Quality) ProteinSynth->FinalProtein 5. Produces

Key Takeaways for Researchers

  • Solve Solubility Problems: this compound is a direct solution for developing highly concentrated cell culture feeds, which are crucial for increasing the yield and efficiency of biomanufacturing processes [1].
  • Quality is Maintained: The current evidence indicates that using this derivative does not necessitate a trade-off with the critical quality attributes of the therapeutic protein [1].
  • Consider the Mechanism: Its function as a prodrug means that efficient cellular uptake and the activity of the CNDP2 enzyme are prerequisites for its successful application [1].

References

Performance Comparison: N-Lactoyl-Leucine vs. Standard Leucine

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the core experimental findings for a direct comparison.

Feature N-Lactoyl-Leucine in Concentrated Feeds Standard Leucine Key Supporting Experimental Data & Context
Solubility High solubility, enabling highly concentrated liquid feeds (≥265 g/L total nutrients) [1]. Low solubility, limiting concentration of cell culture media formulations [1]. Tested in a customized dry powder media backbone. Saturation was observed upon addition, and turbidity was measured until a clear solution (<5 NTU) was achieved [1].
Bioavailability & Cell Performance Effectively utilized by various CHO cell lines for growth and recombinant protein production [1]. Directly utilized as a canonical amino acid [1]. Fed-batch cultures of multiple CHO cell lines (CHOK1, CHODG44, CHOZN) producing mAbs and fusion proteins showed that Lac-Leu supported cell growth and protein production [1].
Impact on Product Quality Resulting recombinant protein (e.g., monoclonal antibody) quality was maintained [1]. N/A (benchmark for quality) [1]. The quality attributes of the final recombinant protein were studied and found to be acceptable when Lac-Leu was used [1].
Mechanism of Action Cleaved intracellularly by CHO cells to release canonical leucine [1]. Directly incorporated into proteins [1]. The mechanism of cleavage was investigated within CHO cells, confirming the derivative is processed to release the standard amino acid [1].

Detailed Experimental Protocols

For researchers interested in replicating or evaluating these studies, here is a summary of the key methodologies cited.

  • Solubility Testing Protocol [1]:
    • Preparation: A concentrated cell culture feed powder (e.g., Cellvento 4Feed) lacking leucine and isoleucine is used as a backbone.
    • Addition of Derivative: Increasing amounts of this compound sodium salt are added to the liquid feed, which already contains a high concentration of other nutrients (e.g., 125 g/L or 230-265 g/L).
    • Mixing & Measurement: After each addition, the solution is agitated. Key parameters like osmolality, pH, and turbidity are measured.
    • Endpoint Determination: The process continues until saturation is observed (turbidity increases). To find the maximum solubility, water is added until the solution becomes clear again, defined as a turbidity value below 5 NTU.
  • Cell Culture & Bioavailability Assessment [1]:
    • Cell Lines: Various CHO cell lines (e.g., CHOK1, CHODG44, CHOZN) producing therapeutic proteins like monoclonal antibodies are used.
    • Culture Process: Cells are grown in fed-batch mode. The feed medium replaces standard leucine and isoleucine with their N-lactoyl derivatives.
    • Monitoring: Cell growth, viability, and productivity are tracked over the culture period.
    • Analysis: The quality of the final recombinant protein is analyzed. Intracellular cleavage of the N-lactoyl amino acids is investigated to confirm the mechanism of action.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the pathway and experimental workflow for how this compound is processed in CHO cell cultures, based on the described studies [1].

G ConcentratedFeed Concentrated Feed with This compound Uptake Uptake into CHO Cell ConcentratedFeed->Uptake IntracellularCleavage Intracellular Cleavage Uptake->IntracellularCleavage CanonicalLeucine Canonical Leucine IntracellularCleavage->CanonicalLeucine ProteinSynthesis Protein Synthesis & Cell Growth CanonicalLeucine->ProteinSynthesis Analysis Product Analysis ProteinSynthesis->Analysis

Key Insights for Application

  • Primary Advantage: The principal documented benefit of this compound is its superior solubility, which directly addresses a major bottleneck in developing highly concentrated feeds for next-generation bioprocesses [1].
  • Bioavailability Confirmed: Experimental data confirms that CHO cells can efficiently cleave the derivative and use the leucine for protein synthesis, making it a functionally equivalent alternative [1].
  • Product Quality: The studies reported that using this compound did not negatively impact the quality of the recombinant protein produced [1].

The evidence strongly supports this compound as a viable and technically superior alternative to standard leucine for formulating concentrated feeds, primarily by overcoming solubility limitations.

References

×

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

203.11575802 g/mol

Monoisotopic Mass

203.11575802 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

Explore Compound Types